Kasugamycin sulfate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
78822-08-9 |
|---|---|
Molecular Formula |
C28H52N6O22S |
Molecular Weight |
856.8 g/mol |
IUPAC Name |
bis(2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid);sulfuric acid |
InChI |
InChI=1S/2C14H25N3O9.H2O4S/c2*1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;1-5(2,3)4/h2*3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);(H2,1,2,3,4)/t2*3-,4+,5+,6?,7+,8+,9-,10+,11?,14-;/m11./s1 |
InChI Key |
NAPCRKAUXHXHCU-JLNGJXGCSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
6980-18-3 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kasugamycin sulfate |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Kasugamycin-Mediated Translation Inhibition in Bacteria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Kasugamycin is an aminoglycoside antibiotic that inhibits bacterial protein synthesis by targeting the small ribosomal subunit (30S). Historically viewed as a simple inhibitor of translation initiation, recent evidence reveals a more nuanced, context-dependent mechanism. Kasugamycin binds within the mRNA channel of the 30S subunit, near the peptidyl (P) and exit (E) sites. This binding leads to a dual mechanism of action: it can sterically hinder the binding of canonical, leadered messenger RNAs (mRNAs), thereby preventing the formation of the 30S initiation complex. More significantly, it can also act after the formation of the 70S initiation complex, stalling the ribosome at the start codon and preventing its maturation into an elongation-competent state. This latter activity is highly dependent on the mRNA sequence, with a guanine residue immediately preceding the start codon greatly enhancing the inhibitory effect. This guide provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.
Core Mechanism of Translation Inhibition
Kasugamycin's primary target is the bacterial ribosome, where it interferes with the crucial first step of protein synthesis: translation initiation.[1][2] Unlike many other aminoglycosides, it does not typically induce misreading of the genetic code; instead, it is unique in its ability to decrease translational errors.[3]
Binding Site on the 30S Ribosomal Subunit
Crystallographic and cryo-electron microscopy (cryo-EM) studies have precisely located the kasugamycin binding site on the 30S ribosomal subunit.[4][5][6][7]
-
Location: Kasugamycin binds within the mRNA channel, a path that guides the mRNA through the ribosome. Specifically, it occupies a pocket near the junction of the P and E sites.[4][6][8]
-
Molecular Interactions: The drug makes direct contact with universally conserved nucleotides of the 16S ribosomal RNA (rRNA), primarily G926 in helix 28 and A794 in helix 24.[1][4][6]
-
Mode of Binding: Kasugamycin mimics the structure of mRNA nucleotides.[5][9] By occupying this space, it does not directly compete with the initiator fMet-tRNA in the P site but rather perturbs the path of the mRNA itself, indirectly destabilizing the crucial codon-anticodon interaction required for initiation.[1][5][10]
A Dual and Context-Dependent Mechanism
The traditional model of kasugamycin action suggested it primarily blocked the binding of initiator tRNA to the 30S subunit, preventing the formation of the 30S initiation complex (IC).[11][12] However, recent genome-wide studies have revealed a more complex, dual mechanism that can also affect the fully assembled 70S initiation complex.[11][12][13][14]
-
Inhibition of 30S Initiation Complex (IC) Formation: For canonical mRNAs that possess a 5' untranslated region (UTR), kasugamycin's presence in the mRNA channel creates a steric clash. This interference can prevent the proper positioning of the mRNA and the initiator tRNA, thus inhibiting the formation of the 30S IC.[5][11][14] This explains why kasugamycin is particularly effective against leadered mRNAs but not leaderless ones, which lack the 5' UTR and initiate translation directly on a 70S ribosome.[1][3][5]
-
Stalling of the 70S Initiation Complex: Contrary to the older model, kasugamycin does not always prevent the 70S IC from forming. Instead, it can trap the 70S ribosome at the start codon.[11][12][13] This stalled complex is unable to mature into an elongation-competent state, which involves the departure of initiation factors and the final accommodation of the fMet-tRNA in the P site.[14] This stalling effect is highly dependent on the local mRNA sequence.
The severity of translation inhibition is significantly influenced by the nucleotide at the -1 position (immediately upstream of the A in the AUG start codon). A guanine (G) at this position makes a gene most susceptible to kasugamycin-induced stalling.[11][12][14] Genes with a cytosine (C) at -1 are moderately affected, while those with adenine (A) or uracil (U) are least sensitive.[14]
Quantitative Analysis of Inhibition
The inhibitory activity of kasugamycin is context-dependent and varies between different bacterial species.
Table 1: Context-Dependency of Kasugamycin Inhibition on mRNA
| mRNA Feature | Effect on Kasugamycin Inhibition | Reference |
| Nucleotide at -1 Position | Guanosine (G) is most conducive to inhibition. | [11][12][14] |
| Cytidine (C) shows moderate sensitivity. | [14] | |
| Adenosine (A) or Uridine (U) are least sensitive. | [14] | |
| mRNA Leader | Canonical (leadered) mRNAs are strongly inhibited. | [1][2][5] |
| Leaderless mRNAs are largely resistant. | [1][3][5] | |
| Translational Coupling | Inhibition is attenuated for genes in operons where the start codon overlaps the stop codon of the upstream gene. | [11][12] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Kasugamycin
| Bacterial Species | Strain | MIC (μg/mL) | Reference |
| Neisseria gonorrhoeae | Susceptible Clinical Isolates | 30 | [9] |
| Neisseria gonorrhoeae | Somewhat Sensitive Isolates | 60-100 | [9] |
| Neisseria gonorrhoeae | Resistant Clinical Isolates | 200 | [9] |
| Xanthomonas oryzae pv. oryzae | Z173-S (Susceptible) | 120 | [15] |
| Xanthomonas oryzae pv. oryzae | Z173-RKA (Resistant) | 30,000 | [15] |
Table 3: Off-Target Inhibitory Activity Against Glycoside Hydrolase Family 18 (GH18) Chitinases
Note: While the primary mechanism is translation inhibition, kasugamycin has been identified as a competitive inhibitor of certain chitinases, a finding relevant for drug development and understanding potential off-target effects.
| Enzyme (Source) | Ki (μM) | Reference |
|---|---|---|
| SmChiA (Serratia marcescens) | 29.00 | [16] |
| OfChtI (Ostrinia furnacalis) | 0.25 | [16] |
| HsCht (Homo sapiens) | 0.44 | [16] |
| AMCase (Homo sapiens) | 1.80 |[16] |
Visualizing the Mechanism and Experimental Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex molecular interactions and experimental procedures.
Caption: A simplified workflow of the bacterial translation initiation pathway.
Caption: Kasugamycin exhibits a dual mechanism, blocking both 30S and 70S initiation steps.
Caption: The inhibitory effect of kasugamycin is dictated by specific mRNA features.
Caption: A standard workflow for analyzing translation via ribosome profiling.
Key Experimental Methodologies
The elucidation of kasugamycin's mechanism has relied on a combination of structural biology, biochemistry, and genomics techniques.
Cryo-Electron Microscopy (Cryo-EM)
This technique has been instrumental in visualizing the kasugamycin-ribosome complex at near-atomic resolution.[7][17][18]
-
Sample Preparation: 70S ribosomes (or 30S subunits) from bacteria like E. coli or T. thermophilus are purified. The kasugamycin-ribosome complex is formed by incubating purified ribosomes with an excess of the antibiotic. For initiation complexes, initiation factors (IF1, IF2, IF3), mRNA, and fMet-tRNA are also included.[17][18]
-
Grid Preparation and Data Collection: The sample solution is applied to a cryo-EM grid, blotted, and plunge-frozen in liquid ethane to vitrify the sample. Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.[7]
-
Image Processing: Thousands of particle images are picked from the micrographs. Software packages like RELION are used for 2D classification, 3D classification, and 3D refinement to generate a high-resolution density map of the complex.[7] An atomic model is then built into the map.
In Vitro Translation Inhibition Assay
These assays directly measure the effect of kasugamycin on protein synthesis using a cell-free system.[19][20]
-
System Components: The assay typically uses an E. coli S100 or S30 cell extract, which contains all the necessary translational machinery (ribosomes, tRNAs, factors).[4] Alternatively, a PURE (Protein synthesis Using Recombinant Elements) system with purified components can be used.
-
Reaction Setup: A specific mRNA template (e.g., for luciferase or a model protein like cspE) is added to the system.[14][19] The reaction includes amino acids, one of which is radiolabeled (e.g., [35S]-Methionine) or fluorescently tagged for detection.
-
Inhibition Measurement: Reactions are run with varying concentrations of kasugamycin. The amount of synthesized protein is quantified by measuring radioactivity or fluorescence. For gel-based analysis, the protein products are separated by SDS-PAGE and visualized by autoradiography.[11] A reduction in the protein product indicates inhibition.
Ribosome Profiling (Ribo-seq)
This powerful, genome-wide technique maps the exact position of all ribosomes on their mRNA templates within a cell at a specific moment.
-
Protocol Overview: Bacterial cultures are treated with kasugamycin to stall translating ribosomes. The cells are then lysed, and cellular mRNAs are digested with a nuclease (e.g., RNase I). The ribosomes protect the segment of mRNA they are covering from digestion. These ribosome-protected fragments ("footprints") are isolated. The footprints are then converted into a cDNA library and sequenced using high-throughput sequencing.
-
Data Analysis: The resulting sequences are mapped back to the bacterial genome. The density of reads at each codon reveals the ribosome occupancy. In kasugamycin-treated cells, this method shows a dramatic increase in ribosome density specifically at the start codons of sensitive genes, providing direct evidence of 70S stalling.[11][14]
Mechanisms of Bacterial Resistance
Bacterial resistance to kasugamycin primarily arises from modifications that either prevent the drug from binding or alter the ribosomal target.
-
Modification of 16S rRNA: The most common mechanism is the loss of methylation at two adjacent adenosine residues (A1518 and A1519) in the 16S rRNA.[1][21] This modification is carried out by the KsgA methyltransferase. Mutations that inactivate the ksgA gene prevent this methylation, leading to a conformational change in the ribosome that confers kasugamycin resistance.[9][21]
-
Mutations in 16S rRNA: Direct mutations in the 16S rRNA nucleotides that form the kasugamycin binding pocket, such as A794 and G926, can also confer high-level resistance.[6][21]
-
Enzymatic Inactivation: Some pathogenic bacteria have acquired genes that encode enzymes capable of modifying and inactivating kasugamycin. For example, a novel 2'-N-acetyltransferase, aac(2')-IIa, has been identified in rice pathogens that inactivates the drug through acetylation.[21]
References
- 1. Kasugamycin - Wikipedia [en.wikipedia.org]
- 2. Effects of Kasugamycin on the Translatome of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation | eLife [elifesciences.org]
- 4. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ksgA mutations confer resistance to kasugamycin in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Alanine-mediated P cycle boosting enhances the killing efficiency of kasugamycin on antibiotic-resistant Xanthomonas oryzae [frontiersin.org]
- 16. Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assets.fishersci.com [assets.fishersci.com]
- 21. The Novel Kasugamycin 2′-N-Acetyltransferase Gene aac(2′)-IIa, Carried by the IncP Island, Confers Kasugamycin Resistance to Rice-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Ribosomal Binding Site of Kasugamycin Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kasugamycin, an aminoglycoside antibiotic produced by Streptomyces kasugaensis, is a potent inhibitor of bacterial protein synthesis. Its specificity and low toxicity profile have made it a valuable tool in agricultural applications and a subject of interest for therapeutic development. This technical guide provides an in-depth exploration of the ribosomal binding site of kasugamycin sulfate. It details the molecular interactions at the atomic level, summarizes quantitative binding data, outlines key experimental methodologies for studying this interaction, and presents visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers in microbiology, structural biology, and drug development seeking to understand and potentially exploit the unique mechanism of kasugamycin.
Molecular Mechanism of Action
Kasugamycin primarily targets the 30S ribosomal subunit , interfering with the initiation of translation.[1][2] Unlike many other aminoglycosides, it does not typically cause misreading of the mRNA codon.[3] Instead, its binding sterically hinders the proper placement of the initiator fMet-tRNAfMet in the P-site of the ribosome.[4] This inhibition is context-dependent, with the nucleotide composition of the mRNA, particularly the residue at the -1 position relative to the start codon, influencing the efficacy of the antibiotic.[1][5][6] Specifically, a guanine at the -1 position has been shown to be most conducive to kasugamycin-mediated inhibition.[1][5][6] While traditionally viewed as an inhibitor of 30S initiation complex formation, recent studies have shown that kasugamycin can also interfere with translation after the 70S initiation complex has formed, leading to an accumulation of ribosomes at the start codon.[1][5][6]
The Ribosomal Binding Site
X-ray crystallography and cryo-electron microscopy studies have elucidated the precise binding location of kasugamycin on the 30S ribosomal subunit.[4][7][8][9] The antibiotic binds within the mRNA channel , at the junction of the P and E sites.[7][8] This binding pocket is primarily composed of 16S rRNA.
Key interactions involve universally conserved nucleotides:
-
G926 and A794 of the 16S rRNA are critical for kasugamycin binding.[7][8] Mutations in these residues have been shown to confer resistance to the antibiotic.[10]
-
Additional residues that stabilize the binding of kasugamycin include A792, A1499, G1505, and U1506 .[7]
The kasugamycin molecule essentially mimics the path of the mRNA backbone, leading to a steric clash with the incoming initiator tRNA and the mRNA itself.[8] This direct obstruction prevents the formation of a productive translation initiation complex.
Quantitative Binding and Inhibition Data
The following table summarizes the available quantitative data for the interaction of kasugamycin with the ribosome and its inhibitory effects on translation.
| Parameter | Value | Organism/System | Method | Reference |
| Association Constant (Ka) | ~6 x 104 M-1 | E. coli 70S Ribosomes | Equilibrium Dialysis | [1] |
| Dissociation Constant (Kd) | ~2 x 10-5 M | E. coli 30S Subunit | Not Specified | [11] |
| IC50 (In vitro translation) | ~30 µM | E. coli cell-free system | In vitro translation assay | [11] |
Experimental Protocols
The determination of the kasugamycin binding site and its mechanism of action has been made possible through a combination of structural and biochemical techniques. Below are detailed methodologies for key experiments.
X-Ray Crystallography of the Kasugamycin-Ribosome Complex
This method provides high-resolution structural information of the antibiotic bound to the ribosome.
-
Ribosome Crystallization: 70S ribosomes from E. coli are crystallized under specific buffer and precipitant conditions.
-
Soaking: Kasugamycin is introduced to the ribosome crystals by soaking them in a solution containing the antibiotic.[7]
-
Data Collection: The crystals are then flash-frozen in liquid nitrogen and subjected to X-ray diffraction. Diffraction data are collected at a synchrotron source.[7]
-
Structure Determination: The structure is solved using molecular replacement with a known ribosome structure. The resulting electron density map is then used to model the kasugamycin molecule into its binding site.[7] An (Fo – Fo) difference electron density map is often created to precisely locate the antibiotic.[7]
Cryo-Electron Microscopy (Cryo-EM) of the Kasugamycin-30S Initiation Complex
Cryo-EM allows for the structural determination of large, dynamic complexes like the ribosome in a near-native state.
-
Complex Formation: 30S ribosomal subunits are incubated with initiation factors (IF1, IF2, IF3), fMet-tRNAfMet, a model mRNA, and this compound.[9] Typical concentrations are in the micromolar range for the ribosomal components and a higher concentration for kasugamycin to ensure saturation.[7]
-
Grid Preparation: A small volume of the complex solution is applied to a glow-discharged cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunged into liquid ethane to vitrify the sample.
-
Data Acquisition: The vitrified grids are imaged in a transmission electron microscope (TEM), such as a Titan Krios, equipped with a direct electron detector. A large number of particle images are collected automatically.
-
Image Processing and 3D Reconstruction: The particle images are processed using software like RELION. This involves particle picking, 2D classification to remove non-ideal particles, and 3D classification and refinement to generate a high-resolution 3D map of the kasugamycin-bound 30S initiation complex.
Toeprinting Assay
This biochemical assay is used to map the position of the ribosome on an mRNA molecule and to assess the effect of inhibitors on translation initiation.
-
In Vitro Translation Reaction: A cell-free translation system is set up containing 30S ribosomal subunits, initiation factors, fMet-tRNAfMet, the mRNA of interest, and kasugamycin at various concentrations.
-
Primer Extension: A DNA primer complementary to a downstream region of the mRNA is added along with reverse transcriptase and dNTPs. The reverse transcriptase synthesizes a cDNA copy of the mRNA template.
-
Inhibition of Reverse Transcriptase: When the reverse transcriptase encounters the ribosome stalled on the mRNA, it stops, resulting in a truncated cDNA product.
-
Analysis: The cDNA products are resolved on a sequencing gel alongside a sequencing ladder generated from the same mRNA. The position of the truncated product, or "toeprint," indicates the position of the leading edge of the ribosome.[2] In the presence of kasugamycin, an enhanced toeprint at the start codon is indicative of stalled initiation complexes.[2]
Visualizing Kasugamycin's Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key molecular events in kasugamycin's inhibition of translation initiation.
Conclusion
Kasugamycin's unique mechanism of action, targeting translation initiation with context-dependent efficacy, continues to make it a molecule of significant scientific interest. The detailed structural and biochemical understanding of its binding site on the 30S ribosomal subunit provides a solid foundation for the rational design of novel antibacterial agents. By targeting a well-defined and conserved pocket within the ribosome, there is potential to develop new derivatives with improved potency, altered specificity, or the ability to overcome existing resistance mechanisms. This guide has consolidated the current knowledge on the kasugamycin-ribosome interaction, offering a valuable resource for researchers aiming to build upon this foundation.
References
- 1. The binding of kasugamycin to the Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation | eLife [elifesciences.org]
- 4. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toeprinting assay - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Structural analysis of kasugamycin inhibition of translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. pnas.org [pnas.org]
- 11. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mode of Action of Kasugamycin Sulfate Against Phytopathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kasugamycin, an aminoglycoside antibiotic produced by Streptomyces kasugaensis, stands as a significant agent in the control of various phytopathogenic fungi, most notably Magnaporthe oryzae, the causal agent of rice blast disease. Its enduring efficacy is primarily attributed to a highly specific mode of action targeting protein biosynthesis, a fundamental cellular process. This technical guide provides a comprehensive exploration of the core mechanisms by which kasugamycin sulfate exerts its antifungal activity. Delving into its molecular interactions with the fungal ribosome, this document elucidates the intricacies of translation inhibition. Furthermore, it explores a secondary mode of action involving the inhibition of chitinase, a key enzyme in fungal cell wall metabolism. Detailed experimental protocols and quantitative data are presented to offer researchers a practical resource for studying and leveraging the unique properties of this important antifungal agent.
Primary Mode of Action: Inhibition of Protein Synthesis
The principal mechanism underlying kasugamycin's antifungal activity is the targeted disruption of protein synthesis at the initiation phase. This highly specific action minimizes its effects on mammalian cells, contributing to its favorable toxicological profile.
Molecular Target: The 30S Ribosomal Subunit
Kasugamycin selectively binds to the 30S ribosomal subunit in both fungi and bacteria.[1] X-ray crystallography studies have revealed that kasugamycin binds within the mRNA channel of the 30S subunit, in proximity to the P- and E-sites.[2] Specifically, it interacts with conserved nucleotides in the 16S rRNA, including G926 and A794.[2]
Mechanism of Inhibition
Kasugamycin's binding to the 30S ribosomal subunit interferes with the initiation of translation through a multi-faceted mechanism:
-
Interference with tRNA Binding: The binding of kasugamycin to the mRNA path sterically hinders the correct positioning of the initiator tRNA (fMet-tRNA) in the P-site.[1] This perturbation of the mRNA-tRNA codon-anticodon interaction is a critical step in preventing the formation of a functional 70S initiation complex.[2]
-
Mimicry of mRNA Nucleotides: Kasugamycin's structure allows it to mimic codon nucleotides at the P and E sites, further disrupting the intricate molecular choreography of translation initiation.[2]
-
Context-Dependent Inhibition: The inhibitory effect of kasugamycin can be influenced by the nucleotide sequence of the mRNA, particularly the nucleotide immediately preceding the start codon. This context-specific action suggests that the local RNA environment can modulate the binding or inhibitory activity of the antibiotic.
The culmination of these interactions is the arrest of protein synthesis at its very beginning, leading to a bacteriostatic or fungistatic effect.
Secondary Mode of Action: Inhibition of Chitinase
Recent studies have unveiled a secondary mode of action for kasugamycin, expanding our understanding of its antifungal properties. Kasugamycin has been identified as a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases.[3][4]
Molecular Target: Glycoside Hydrolase Family 18 (GH18) Chitinases
Chitinases are crucial enzymes for fungi, playing a vital role in cell wall synthesis, morphogenesis, and degradation. By targeting these enzymes, kasugamycin can disrupt the integrity of the fungal cell wall, leading to growth inhibition.
Mechanism of Inhibition
Kasugamycin acts as a competitive inhibitor, binding to the substrate-binding cleft of the chitinase enzyme.[3][4] This binding is stabilized by electrostatic interactions between the amino group of kasugamycin and a conserved aspartate residue within the catalytic domain of the enzyme.[3] By occupying the active site, kasugamycin prevents the natural substrate, chitin, from binding and being hydrolyzed, thereby disrupting cell wall metabolism.
Quantitative Data
The efficacy of kasugamycin against various phytopathogenic fungi can be quantified through metrics such as the half-maximal inhibitory concentration (IC50) and minimal inhibitory concentration (MIC).
Table 1: In Vitro Mycelial Growth Inhibition of Pyricularia oryzae by Kasugamycin
| Kasugamycin Concentration (ppm) | Mycelial Growth (cm) | Percent Inhibition (%) |
| 500 | 2.53 | 71.88 |
| 1000 | 1.43 | 84.11 |
| 1500 | 0.66 | 92.66 |
Data adapted from a study on the evaluation of fungicides against Pyricularia oryzae.[5]
Table 2: Inhibition Constants (Ki) and Dissociation Constants (Kd) of Kasugamycin against GH18 Chitinases
| Chitinase Source | Ki (μM) | Kd (μM) |
| Human (HsCht) | 0.27 | 0.92 |
| Insect (Ostrinia furnacalis, OfChtI) | 1.25 | 3.89 |
| Bacterium (Serratia marcescens, SmChiA) | 15.85 | 34.11 |
Data from a study on the discovery of kasugamycin as a chitinase inhibitor.[3]
Experimental Protocols
In Vitro Protein Synthesis Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of kasugamycin on protein synthesis using a fungal cell-free extract.
Methodology:
-
Preparation of Fungal Cell-Free Extract:
-
Grow a culture of the target fungus to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Lyse the cells using a method such as cryogenic lysis or glass bead homogenization to preserve the integrity of the translational machinery.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
In Vitro Translation Reaction:
-
Prepare a reaction mixture containing the fungal cell-free extract, an energy source (ATP, GTP), amino acids, and a buffer system.
-
Add this compound at a range of concentrations to the reaction mixtures.
-
Initiate the reaction by adding a reporter mRNA (e.g., luciferase mRNA).
-
Incubate the reactions at an optimal temperature for a defined period.
-
-
Analysis:
-
Measure the activity of the newly synthesized reporter protein (e.g., luminescence for luciferase).
-
Calculate the percentage of inhibition of protein synthesis at each kasugamycin concentration relative to a no-drug control.
-
Ribosome Binding Assay (Filter Binding Method)
This protocol describes a filter-binding assay to quantify the interaction between kasugamycin and fungal ribosomes.
Methodology:
-
Preparation of Components:
-
Isolate and purify 70S ribosomes or 30S ribosomal subunits from the target fungus.
-
Prepare radiolabeled kasugamycin or a fluorescently labeled derivative.
-
-
Binding Reaction:
-
Incubate a fixed concentration of purified ribosomes with varying concentrations of labeled kasugamycin in a suitable binding buffer.
-
Allow the binding to reach equilibrium.
-
-
Filtration:
-
Pass the binding reactions through a nitrocellulose membrane under vacuum. Ribosomes and ribosome-ligand complexes will bind to the membrane, while unbound kasugamycin will pass through.
-
Wash the membrane with cold binding buffer to remove non-specifically bound ligand.
-
-
Quantification:
-
Measure the amount of labeled kasugamycin retained on the membrane using scintillation counting (for radiolabels) or fluorescence detection.
-
Analyze the data to determine the dissociation constant (Kd), which reflects the affinity of kasugamycin for the ribosome.
-
Chitinase Inhibition Assay
This protocol details a method to measure the inhibitory activity of kasugamycin against fungal chitinase.
Methodology:
-
Enzyme and Substrate Preparation:
-
Purify chitinase from the target phytopathogenic fungus or use a commercially available enzyme.
-
Prepare a solution of a chromogenic or fluorogenic chitinase substrate (e.g., 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside).
-
-
Inhibition Assay:
-
Pre-incubate the chitinase enzyme with various concentrations of this compound in an appropriate assay buffer.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
-
Measurement and Analysis:
-
Stop the reaction and measure the amount of product formed (e.g., by measuring absorbance or fluorescence).
-
Calculate the percentage of chitinase inhibition at each kasugamycin concentration and determine the IC50 value.
-
Fungal Signaling Pathways and Kasugamycin
While the direct inhibition of protein synthesis is the primary mode of action, the downstream consequences of this inhibition can impact various cellular signaling pathways. Research in this area is ongoing, but it is plausible that the cellular stress induced by kasugamycin could trigger responses mediated by pathways such as the Mitogen-Activated Protein Kinase (MAPK) and cAMP signaling pathways, which are central to fungal development, stress response, and pathogenicity. Further investigation is needed to elucidate the specific effects of kasugamycin on these pathways in phytopathogenic fungi.
Conclusion
This compound's potent and specific mode of action against phytopathogenic fungi, primarily through the inhibition of protein synthesis initiation and secondarily through the inhibition of chitinase, makes it a valuable tool in agriculture. The detailed understanding of its molecular mechanisms, supported by the experimental protocols and quantitative data presented in this guide, provides a solid foundation for researchers and drug development professionals to explore its full potential, develop synergistic antifungal strategies, and manage the emergence of resistance. The continued investigation into its effects on fungal signaling pathways will further enhance our ability to utilize this important antibiotic effectively and sustainably.
References
- 1. biorxiv.org [biorxiv.org]
- 2. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
Kasugamycin as a Tool for Studying Ribosomal Dynamics and Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kasugamycin is an aminoglycoside antibiotic that acts as a potent and specific inhibitor of bacterial translation initiation. Unlike many other aminoglycosides that target the A-site and induce miscoding, kasugamycin binds to a distinct site on the 30S ribosomal subunit, preventing the formation of a canonical 70S initiation complex. This unique mechanism of action makes it an invaluable tool for dissecting the intricate dynamics of the ribosome during the rate-limiting step of protein synthesis. This guide provides a comprehensive overview of kasugamycin's mechanism, summarizes key quantitative data, details experimental protocols for its use, and visualizes its impact on ribosomal pathways, offering researchers a technical resource for leveraging kasugamycin in their studies of ribosomal function and for antibiotic development.
Mechanism of Action and Impact on Ribosomal Dynamics
Kasugamycin exerts its inhibitory effect by targeting the small (30S) ribosomal subunit. Its primary binding site is located within the mRNA channel, spanning the peptidyl (P) and exit (E) sites.[1][2] This strategic positioning does not directly overlap with the binding site for the initiator fMet-tRNA in the P-site. Instead, kasugamycin acts by sterically occluding the path of canonical, leadered messenger RNA (mRNA).
Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed that kasugamycin binding clashes with the mRNA backbone at positions immediately upstream of the start codon (-1 and -2).[3][4] This clash physically prevents the proper accommodation of the mRNA in the initiation complex, thereby indirectly inhibiting the stable binding of the initiator tRNA to the start codon.[5][6]
A key feature of kasugamycin's action is its context dependency. The inhibitory effect is significantly modulated by the identity of the nucleotide at the -1 position of the mRNA (immediately preceding the AUG start codon). A guanine (G) at this position makes translation most susceptible to kasugamycin inhibition.[3][7] This specificity allows researchers to use kasugamycin to probe the role of the mRNA sequence context in initiation efficiency.
Furthermore, kasugamycin differentially affects leadered versus leaderless mRNA translation. Because it primarily interferes with the 5' untranslated region (UTR) of leadered mRNAs, the translation of leaderless mRNAs, which initiate directly at a 5'-terminal AUG, is less affected.[4][8] While some studies show that kasugamycin can still inhibit leaderless translation, particularly at a post-initiation step, its preferential activity provides a powerful method for distinguishing between these two initiation pathways.[6] Recent evidence also shows that kasugamycin can stall the 70S initiation complex at the start codon, interfering with its maturation into an elongation-competent ribosome.[3][7]
Quantitative Data
Quantitative data on the binding affinity and inhibitory concentration of kasugamycin are crucial for designing and interpreting experiments. While comprehensive datasets are not widely consolidated in the literature, the following table summarizes available values. The primary binding affinity reported is an association constant from an early equilibrium dialysis study. Other values provide context on the concentrations used to achieve significant inhibition in various experimental systems.
| Parameter | Value | Organism/System | Method | Reference |
| Association Constant (Ka) | ~6 x 104 M-1 | E. coli 70S Ribosome | Equilibrium Dialysis | [9] |
| IC50 | >400 µM | Mammalian Mitochondrial Protein Synthesis | In vitro Translation | [10] |
| Minimal Inhibitory Conc. (MIC) | 125 - 250 µg/mL | Pseudomonas spp. | Broth Dilution | [11] |
| Effective Concentration (Toeprinting) | 50 µM - 1 mM | E. coli Cell-Free System | Toeprinting Assay | [3] |
| Effective Concentration (Ribosome Profiling) | 1 mg/mL - 10 mg/mL | E. coli (in vivo) | Ribosome Profiling | [1] |
Visualization of Pathways and Workflows
Kasugamycin's Interference with Translation Initiation
The following diagram illustrates the canonical bacterial translation initiation pathway and pinpoints the step at which kasugamycin (Ksg) intervenes.
Experimental Workflow: Ribosome Profiling with Kasugamycin
Ribosome profiling (Ribo-seq) is a powerful technique to map the positions of ribosomes on mRNA transcripts at a genome-wide scale. Using kasugamycin in a Ribo-seq experiment allows researchers to trap and identify ribosomes stalled at initiation sites.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing kasugamycin to study ribosome dynamics.
In Vitro Translation Inhibition Assay
This assay measures the effect of kasugamycin on the synthesis of a reporter protein (e.g., luciferase, GFP) in a bacterial cell-free translation system.
Materials:
-
S30 Extract from E. coli
-
Premix solution (containing amino acids, ATP, GTP, buffers)
-
Reporter mRNA (e.g., Firefly Luciferase mRNA with a canonical Shine-Dalgarno sequence)
-
Kasugamycin stock solution (e.g., 10 mM in nuclease-free water)
-
Nuclease-free water
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Reaction Setup: On ice, prepare a master mix containing the S30 extract and premix solution according to the manufacturer's instructions.
-
Inhibitor Titration: In a 96-well plate, set up reactions by adding the master mix to each well. Add kasugamycin at a range of final concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM, 500 µM). Include a "no mRNA" control.
-
Initiation of Translation: Add a fixed amount of reporter mRNA to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Signal Detection: Remove the plate from the incubator and allow it to cool to room temperature. Add the luciferase assay reagent to each well.
-
Measurement: Immediately measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal of each kasugamycin-treated sample to the untreated (0 µM) control. Plot the percentage of translation activity against the log of kasugamycin concentration to determine the IC50 value.
Toeprinting Assay to Map Ribosome Stalling
Toeprinting is a primer extension inhibition assay used to map the precise location of the ribosome on an mRNA template. Kasugamycin-induced stalling at the initiation complex results in a specific "toeprint" signal.
Materials:
-
Purified 30S ribosomal subunits
-
Initiation Factors (IF1, IF2, IF3)
-
fMet-tRNAfMet
-
In vitro transcribed mRNA of interest
-
DNA primer, 5'-end labeled with a radioactive isotope (e.g., 32P) or fluorescent dye
-
Reverse Transcriptase (e.g., AMV or M-MLV)
-
dNTPs
-
Kasugamycin stock solution
-
Reaction buffer (e.g., Tris-HCl pH 7.5, MgCl2, NH4Cl, DTT)
-
Sequencing gel apparatus and reagents
Methodology:
-
Primer Annealing: Mix the mRNA template and the 5'-labeled primer in a tube. Heat to 80-85°C for 2-3 minutes and allow to cool slowly to room temperature to anneal.
-
Initiation Complex Formation: To the annealed mRNA/primer mix, add reaction buffer, 30S subunits, and kasugamycin (or a vehicle control). Incubate at 37°C for 10 minutes.
-
Add Initiation Factors and tRNA: Add IF1, IF2, IF3, GTP, and fMet-tRNAfMet to the mixture. Continue incubation at 37°C for 15-20 minutes to allow the 30S initiation complex to form and stall.
-
Primer Extension: Add dNTPs and reverse transcriptase to the reaction. Incubate at 37°C for another 15-20 minutes. The reverse transcriptase will synthesize cDNA until it is blocked by the stalled ribosome.
-
Termination and Purification: Stop the reaction by adding a stop solution (e.g., formamide, EDTA, loading dyes). Purify the cDNA products (e.g., via phenol-chloroform extraction and ethanol precipitation).
-
Gel Electrophoresis: Run the samples on a denaturing polyacrylamide (sequencing) gel alongside a sequencing ladder generated with the same primer and mRNA template.
-
Analysis: Visualize the gel by autoradiography or fluorescence imaging. The "toeprint" is the band that appears in the kasugamycin-treated lane, corresponding to the cDNA product whose extension was blocked by the ribosome. Its position, 15-17 nucleotides downstream of the first nucleotide of the start codon, maps the leading edge of the stalled 30S subunit.
Cryo-EM Sample Preparation of a Kasugamycin-Ribosome Complex
This protocol outlines the preparation of a vitrified sample of the ribosome-kasugamycin complex for high-resolution structural determination by cryo-electron microscopy.
Materials:
-
Highly purified, salt-washed 70S ribosomes or 30S subunits (concentration >1 mg/mL)
-
Kasugamycin stock solution
-
Cryo-EM grids (e.g., Quantifoil R2/2)
-
Glow discharger
-
Vitrification device (e.g., Vitrobot)
-
Liquid ethane and liquid nitrogen
-
Appropriate buffer (e.g., HEPES-polymix buffer with a defined Mg2+ concentration)
Methodology:
-
Complex Formation: Mix the purified ribosomes with a molar excess of kasugamycin (e.g., 50-100 µM final concentration). Incubate on ice for 30 minutes to ensure complete binding. The final ribosome concentration should be optimized, typically in the range of 0.5-2 mg/mL.
-
Grid Preparation: Glow-discharge the cryo-EM grids for 30-60 seconds to make the carbon surface hydrophilic.
-
Vitrification:
-
Set the environmental chamber of the vitrification device to a controlled temperature (e.g., 4°C) and 100% humidity.
-
Apply 3-4 µL of the ribosome-kasugamycin complex solution to the glow-discharged grid.
-
Blot the grid with filter paper for a set time (e.g., 2-4 seconds) to create a thin aqueous film.
-
Immediately plunge the grid into liquid ethane cooled by liquid nitrogen. This freezes the sample in a layer of vitreous (non-crystalline) ice.
-
-
Grid Storage and Screening: Transfer the vitrified grid to a grid box and store under liquid nitrogen. Screen the grids on a transmission electron microscope to assess ice thickness and particle distribution prior to high-resolution data collection.
Conclusion
Kasugamycin's well-defined mechanism of action, centered on the steric inhibition of mRNA binding during translation initiation, establishes it as a premier tool for probing ribosomal function. Its context-dependent activity and differential effects on leadered versus leaderless transcripts provide unique opportunities to investigate the regulatory nuances of protein synthesis. By employing the quantitative data and detailed experimental protocols outlined in this guide, researchers can effectively utilize kasugamycin to trap and analyze initiation complexes, map ribosome-mRNA interactions with high precision, and gain deeper insights into the dynamic conformational changes that govern the ribosome's function. For drug development professionals, understanding the precise interactions of kasugamycin offers a structural and mechanistic blueprint for the design of novel antibiotics targeting the underexploited initiation phase of bacterial translation.
References
- 1. pnas.org [pnas.org]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]
- 6. The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence That Antibiotics Bind to Human Mitochondrial Ribosomal RNA Has Implications for Aminoglycoside Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation | eLife [elifesciences.org]
- 9. The binding of kasugamycin to the Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]
Early Investigations into the Antibiotic Spectrum of Kasugamycin: A Technical Review
Abstract
This technical guide provides an in-depth analysis of the early research conducted on the antibiotic spectrum of kasugamycin, an aminoglycoside antibiotic discovered in 1965.[1] Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes foundational data from key initial studies. It presents a comprehensive summary of kasugamycin's in vitro activity against a range of bacterial species, details the experimental methodologies employed in these seminal works, and visualizes the experimental workflow and the logic of its antimicrobial selectivity. The information compiled herein serves as a critical reference for understanding the initial characterization of kasugamycin's properties and its historical context in the landscape of antimicrobial agents.
Introduction
Kasugamycin, an aminoglycoside antibiotic isolated from Streptomyces kasugaensis, was first described in the mid-1960s.[1] Initial reports suggested its potential efficacy against a variety of pathogenic bacteria, with a particular interest in its activity against Pseudomonas species. This document revisits the foundational in vitro studies that first defined the antibacterial spectrum of kasugamycin, providing a quantitative and methodological summary of these early findings.
Quantitative Antimicrobial Spectrum
The initial assessments of kasugamycin's antibiotic activity were primarily conducted using tube dilution methods to determine the Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The following tables summarize the quantitative data from a key 1967 study by Levitan, which evaluated the in vitro antibacterial activity of kasugamycin against a panel of clinical isolates.
Table 1: In Vitro Susceptibility of Various Bacterial Species to Kasugamycin
| Bacterial Species | Number of Strains Tested | Range of MIC (μg/ml) | Median MIC (μg/ml) |
| Pseudomonas sp. | 35 | 125 ->500 | 250 |
| Escherichia coli | 10 | >500 | >500 |
| Klebsiella-Aerobacter | 10 | >500 | >500 |
| Paracolobactrum sp. | 5 | >500 | >500 |
| Proteus sp. (indole-positive) | 5 | >500 | >500 |
| Proteus mirabilis | 5 | >500 | >500 |
| Salmonella sp. | 5 | >500 | >500 |
| Staphylococcus aureus | 10 | >500 | >500 |
| Diplococcus pneumoniae | 5 | >500 | >500 |
| Streptococcus sp. (alpha-hemolytic) | 5 | >500 | >500 |
| Streptococcus sp. (beta-hemolytic) | 5 | >500 | >500 |
Data extracted from Levitan, 1967.
Table 2: In Vitro Susceptibility of Pseudomonas sp. to Kasugamycin and Colistin
| Antibiotic | Number of Strains Tested | Range of MIC (μg/ml) | Median MIC (μg/ml) |
| Kasugamycin | 35 | 125 ->500 | 250 |
| Colistin | 35 | 0.78 - 6.25 | 3.12 |
Data extracted from Levitan, 1967, for comparative purposes.
Experimental Protocols
The early determinations of kasugamycin's antibiotic spectrum were based on established microbiological techniques. The following protocol is a detailed reconstruction of the methodology described in the 1967 study by Levitan.
Determination of Minimum Inhibitory Concentration (MIC)
A tube dilution susceptibility test was employed to ascertain the MIC of kasugamycin against various bacterial isolates.
-
Preparation of Antibiotic Concentrations: A stock solution of kasugamycin hydrochloride was serially diluted in Trypticase Soy Broth to achieve a range of final concentrations. These dilutions were distributed in 1.0-ml volumes into sterile test tubes.
-
Inoculum Preparation: The bacterial species tested were recent clinical isolates. A standardized inoculum was prepared by diluting an overnight broth culture of each isolate to a final concentration of 105 organisms per ml.
-
Incubation: Each tube containing the antibiotic dilution was inoculated with 1.0 ml of the standardized bacterial suspension. The tubes were then incubated at 37°C for 18 to 24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of kasugamycin that resulted in no visible turbidity (i.e., complete inhibition of bacterial growth).
Determination of Bactericidal Levels
To determine the bactericidal concentration, all tubes showing no visible growth from the MIC assay were subcultured.
-
Subculturing: A sample from each clear tube was streaked onto blood-agar plates.
-
Incubation: The plates were incubated at 37°C for 48 hours.
-
Bactericidal Concentration Definition: The concentration of kasugamycin was considered bactericidal if fewer than 10 colonies appeared on the subculture plate. For Pseudomonas strains, the bactericidal level was generally found to be 500 μg/ml.
Culture Media
The primary medium used for the susceptibility testing was Trypticase Soy Broth. For comparative purposes, especially with Pseudomonas strains, Mycin Assay Broth was also used, which was noted to be more basic and resulted in slightly increased activity of kasugamycin.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration as described in the early studies.
Logical Relationship of Kasugamycin's Early Antibiotic Spectrum
This diagram illustrates the categorization of bacterial susceptibility based on the initial in vitro studies.
Conclusion
The early investigations into the antibiotic spectrum of kasugamycin, particularly the comprehensive study by Levitan in 1967, established that its in vitro activity was more limited than initially anticipated. While showing moderate activity against Pseudomonas species, it had no significant effect on a range of other Gram-negative and Gram-positive bacteria at the concentrations tested. These foundational studies were crucial in guiding the subsequent development and application of kasugamycin, which ultimately found its niche primarily as an agricultural fungicide rather than a clinical antibacterial agent for human use. This technical guide provides a clear and concise summary of this pivotal early research for contemporary scientific reference.
References
A Technical Guide to Kasugamycin's Role in the Inhibition of Protein Synthesis Initiation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the aminoglycoside antibiotic kasugamycin, focusing on its molecular mechanism of inhibiting the initiation of protein synthesis. It details the antibiotic's interaction with the ribosome, presents quantitative data on its activity, outlines key experimental protocols for its study, and visualizes its mechanism of action and related concepts.
Executive Summary
Kasugamycin is an aminoglycoside antibiotic that selectively inhibits bacterial protein synthesis at the initiation phase.[1] Unlike many other aminoglycosides, it does not cause misreading of the mRNA codon.[2] Its primary target is the 30S ribosomal subunit, where it binds within the mRNA channel and sterically hinders the formation of a functional 30S initiation complex.[3][4] This inhibitory action is context-dependent, influenced by the mRNA sequence immediately upstream of the start codon.[5][6] Recent evidence also suggests that kasugamycin can interfere with the maturation of the 70S initiation complex.[5][6] This guide delves into the precise molecular interactions, experimental validation, and resistance mechanisms associated with kasugamycin.
Core Mechanism of Action
The initiation of protein synthesis in bacteria is a multi-step process involving the assembly of the 30S ribosomal subunit, initiation factors (IFs), messenger RNA (mRNA), and initiator fMet-tRNA (fMet-tRNA) to form the 30S initiation complex (30S IC).[5][7] This is followed by the association of the 50S ribosomal subunit to form the 70S initiation complex (70S IC), which then matures into an elongation-competent ribosome.[7] Kasugamycin primarily disrupts the initial stages of this pathway.
2.1 Binding Site on the 30S Ribosomal Subunit X-ray crystallography and cryo-electron microscopy studies have precisely located the binding site of kasugamycin on the 30S ribosomal subunit.[3][8][9]
-
Location: Kasugamycin binds within the mRNA channel, a path traversed by the mRNA during translation.[1][3]
-
Key Interactions: The antibiotic is positioned between two universally conserved nucleotides of the 16S rRNA: G926 (located in helix h28) and A794 (in helix h24).[3][8][10] Chemical probing experiments confirm that kasugamycin protects these residues from chemical modification.[3][11] These residues are also known sites for kasugamycin resistance mutations.[3][9]
-
Structural Mimicry: In its bound state, kasugamycin mimics the mRNA nucleotides at the peptidyl (P) and exit (E) sites.[1][12]
2.2 Inhibition of 30S Initiation Complex Formation Kasugamycin's strategic position within the mRNA channel directly interferes with the formation of the 30S IC.
-
Steric Hindrance: The bound antibiotic physically obstructs the path of the mRNA.[3][8] Structural modeling predicts a direct clash between kasugamycin and the mRNA residues at positions -1 and -2 (immediately upstream of the P-site start codon).[5] This steric clash prevents the proper positioning of the mRNA.
-
Destabilization of fMet-tRNA Binding: By perturbing the placement of the mRNA, kasugamycin indirectly prevents the stable codon-anticodon interaction between the start codon and the fMet-tRNA in the P site.[1][12] This destabilization effectively blocks the binding of the initiator tRNA, a critical step for initiation.[3][13]
2.3 Context-Dependent Inhibition The inhibitory effect of kasugamycin is not uniform across all mRNAs; it is highly dependent on the local sequence context of the ribosome binding site.
-
Influence of the -1 Nucleotide: The identity of the nucleotide immediately preceding the start codon (the -1 position) significantly impacts the degree of inhibition. A guanine (G) at this position makes translation most susceptible to kasugamycin-mediated inhibition.[5][6]
-
Leadered vs. Leaderless mRNA: Kasugamycin is a potent inhibitor of canonical, leadered mRNAs (which contain a 5' untranslated region).[1][3][12] However, it is less effective against leaderless mRNAs, which initiate translation directly at the 5'-terminal start codon.[1][10] This difference in sensitivity is attributed to the reduced steric overlap between the mRNA and the bound drug during the initiation on leaderless transcripts, which may proceed via a 70S ribosome-mediated pathway.[1][5][10]
2.4 Interference with 70S Initiation Complex Maturation More recent genome-wide studies have revealed an additional layer to kasugamycin's mechanism. In cells treated with the antibiotic, there is an observed accumulation of 70S ribosomes at and near the start codons of genes.[5][6] This suggests that kasugamycin does not just block the formation of the 30S IC but can also act after the 50S subunit has joined.[5] The proposed model is that kasugamycin can stall the 70S IC, preventing its maturation into an elongation-competent ribosome capable of translocation.[5][7]
Quantitative Data on Kasugamycin Activity
The efficacy of kasugamycin has been quantified through various in vitro and in vivo experiments. The following tables summarize key data points regarding its inhibitory concentrations.
Table 1: Minimum Inhibitory Concentrations (MIC) of Kasugamycin Against Various Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | (Multiple strains) | 125 - 250 | [14][15] |
| Burkholderia glumae | (Sensitive strains) | 12.5 - 25 | [16] |
| Burkholderia glumae | (Resistant strains) | 1,600 - 3,200 | [16] |
Table 2: Inhibitory Activity of Kasugamycin Against GH18 Chitinases
| Enzyme | Organism | Ki (µM) | Reference |
| HsCht | Homo sapiens | 0.27 | [17][18] |
| AMCase | Homo sapiens | 4.41 | [17][18] |
| OfChtI | Ostrinia furnacalis | 0.38 | [17][18] |
| OfChi-h | Ostrinia furnacalis | 1.14 | [17][18] |
| SmChiA | Serratia marcescens | 1.95 | [17][18] |
| Note: While the primary focus of this guide is on protein synthesis, recent research has discovered kasugamycin also acts as a competitive inhibitor of Glycoside Hydrolase Family 18 (GH18) chitinases.[17][18] |
Key Experimental Protocols
The mechanism of kasugamycin has been elucidated through several key biochemical and molecular biology techniques. Detailed methodologies for these assays are provided below.
4.1 Toeprinting Assay to Monitor 30S Initiation Complex Formation
This assay directly visualizes the position of the 30S initiation complex on an mRNA template and is used to assess how inhibitors like kasugamycin prevent its formation.
-
Objective: To determine if kasugamycin inhibits the binding of the 30S subunit and fMet-tRNA to the mRNA start site.
-
Materials:
-
Purified 30S ribosomal subunits
-
mRNA template with a known start codon and Shine-Dalgarno sequence
-
Initiation Factors (IF1, IF2, IF3)
-
fMet-tRNAfMet
-
Kasugamycin stock solution
-
Reverse transcriptase and dNTPs
-
A radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the start codon
-
-
Protocol:
-
Assembly of Initiation Complexes: In a reaction tube, combine 30S subunits, the mRNA template, and initiation factors IF1 and IF3. Incubate for 5 minutes at 37°C to allow binding.
-
Inhibitor Addition: Add varying concentrations of kasugamycin to the reactions. Include a no-drug control.
-
Initiation: Add IF2, GTP, and fMet-tRNAfMet to the mixture and incubate for a further 15 minutes at 37°C to allow the formation of the 30S initiation complex.
-
Primer Extension: Add the labeled DNA primer and reverse transcriptase to the reaction. The enzyme will synthesize a cDNA strand until it is physically blocked by the assembled 30S complex, creating a truncated product known as a "toeprint."
-
Analysis: Denature the products and resolve them on a sequencing polyacrylamide gel alongside a DNA sequencing ladder generated with the same primer and template. The toeprint will appear as a distinct band 15-16 nucleotides downstream of the start codon's +1 position. The intensity of this band is proportional to the amount of 30S IC formed. A dose-dependent decrease in the intensity of the toeprint band in the presence of kasugamycin indicates inhibition of initiation complex formation.[5]
-
4.2 In Vitro Translation Assay
This assay measures the overall synthesis of a protein from a specific mRNA template in a cell-free system, providing a functional measure of inhibition.
-
Objective: To quantify the inhibitory effect of kasugamycin on the synthesis of a complete protein.
-
Materials:
-
S30 cell-free extract from E. coli
-
mRNA template (e.g., encoding β-galactosidase or luciferase)
-
[35S]-Methionine or other radiolabeled amino acid
-
Amino acid mixture (minus methionine)
-
Energy source (ATP, GTP)
-
Kasugamycin stock solution
-
-
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the translation reaction mixture containing the S30 extract, mRNA template, amino acid mixture, and the energy source.
-
Inhibitor Addition: Add kasugamycin to the reactions across a range of concentrations. Include a no-drug control.
-
Initiate Synthesis: Add [35S]-Methionine to start the reaction and incubate at 37°C for 30-60 minutes.
-
Stop Reaction & Precipitate Protein: Stop the reaction by adding a strong base (e.g., NaOH). Precipitate the newly synthesized proteins by adding trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated protein on a glass fiber filter. Wash the filter to remove unincorporated [35S]-Methionine. Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Plot the measured radioactivity (counts per minute) against the kasugamycin concentration. This allows for the calculation of the IC50 value, the concentration of kasugamycin required to inhibit protein synthesis by 50%.[10][19]
-
4.3 Ribosome Filter Binding Assay
This assay specifically measures the binding of fMet-tRNA to the ribosome-mRNA complex.
-
Objective: To directly measure the effect of kasugamycin on the binding of initiator tRNA to the 30S-mRNA complex.
-
Materials:
-
Purified 30S ribosomal subunits
-
mRNA template (e.g., a short synthetic mRNA with a start codon)
-
[3H]-fMet-tRNAfMet or other suitably labeled initiator tRNA
-
Kasugamycin stock solution
-
Nitrocellulose filters
-
-
Protocol:
-
Reaction Assembly: Combine 30S subunits and the mRNA template in a binding buffer.
-
Inhibitor Addition: Add kasugamycin at various concentrations.
-
tRNA Binding: Add the radiolabeled fMet-tRNAfMet and incubate to allow the formation of the 30S initiation complex.
-
Filtration: Quickly pass the reaction mixture through a nitrocellulose filter under vacuum. The large 30S complex (with bound mRNA and tRNA) will be retained by the filter, while the small, free fMet-tRNA will pass through.
-
Quantification: Wash the filter with a cold binding buffer to remove non-specific binding. Place the filter in a scintillation vial with a scintillation cocktail and measure the retained radioactivity.
-
Analysis: A reduction in radioactivity on the filter in the presence of kasugamycin indicates that the antibiotic inhibits the stable binding of fMet-tRNA to the 30S-mRNA complex.[2][13]
-
Visualizations of Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key concepts related to kasugamycin's mechanism of action.
Caption: Kasugamycin inhibits initiation by blocking 30S IC formation and 70S IC maturation.
Caption: Experimental workflow for a toeprinting assay to measure inhibition of 30S IC formation.
Caption: Logical relationships of primary kasugamycin resistance mechanisms in bacteria.
Mechanisms of Resistance
Bacterial resistance to kasugamycin primarily arises from two mechanisms that involve alterations to its ribosomal target.
-
Mutations at the Binding Site: Point mutations in the 16S rRNA at the direct binding site, such as at the universally conserved residues G926 or A794, can confer high levels of resistance.[3][16] These mutations are thought to directly impede the binding of the antibiotic to its pocket in the mRNA channel.
-
Inactivation of the ksgA Gene: A more common mechanism for low-level resistance is the mutation or inactivation of the ksgA gene.[1][20] This gene encodes a specific 16S rRNA dimethyltransferase that methylates two adjacent adenine residues (A1518 and A1519) in helix 45 of the 30S subunit.[16][20][21] The absence of this methylation leads to a conformational change in the ribosome that indirectly confers resistance, even though these residues are not in direct contact with the bound drug.[16][22] Strains with ksgA mutations can subsequently acquire high-level resistance at a much greater frequency.[1][21]
Conclusion
Kasugamycin serves as a powerful and specific inhibitor of the initiation phase of bacterial protein synthesis. Its well-defined binding site on the 16S rRNA and its mechanism of inhibiting translation through steric hindrance of mRNA placement provide a clear model for its antibacterial action. The context-dependent nature of its inhibition highlights the intricate interplay between antibiotics, the ribosome, and the mRNA template. The detailed experimental protocols and mechanistic understanding presented in this guide offer valuable tools and knowledge for researchers in microbiology, structural biology, and antibiotic drug development.
References
- 1. Kasugamycin - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation | eLife [elifesciences.org]
- 5. pnas.org [pnas.org]
- 6. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural analysis of kasugamycin inhibition of translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. The antibiotic kasugamycin mimics mRNA nucleotides to destabilize tRNA binding and inhibit canonical translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nthu.primo.exlibrisgroup.com [nthu.primo.exlibrisgroup.com]
- 14. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Antibacterial Activity of Kasugamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Novel Kasugamycin 2′-N-Acetyltransferase Gene aac(2′)-IIa, Carried by the IncP Island, Confers Kasugamycin Resistance to Rice-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]
- 18. Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of Action of Kasugamycin [jstage.jst.go.jp]
- 20. ksgA mutations confer resistance to kasugamycin in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inactivation of KsgA, a 16S rRNA Methyltransferase, Causes Vigorous Emergence of Mutants with High-Level Kasugamycin Re… [ouci.dntb.gov.ua]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Optimal Kasugamycin Sulfate Concentration for Bacterial Culture Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing kasugamycin sulfate for the inhibition of bacterial cultures. This document outlines the mechanism of action, provides typical inhibitory concentrations for various bacteria, and includes a detailed protocol for determining the Minimum Inhibitory Concentration (MIC).
Introduction to this compound
Kasugamycin is an aminoglycoside antibiotic produced by the bacterium Streptomyces kasugaensis.[1] It is primarily known for its bacteriostatic or bactericidal effects, depending on the concentration used.[2] Kasugamycin is particularly effective against a range of Gram-negative bacteria and is also used in agriculture to control fungal and bacterial plant diseases.[1][3] Its unique mechanism of action, which involves the inhibition of translation initiation, makes it a valuable tool in research and a potential candidate for drug development.[4][5]
Mechanism of Action
Kasugamycin exerts its antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis.[4] Specifically, it binds to the 30S ribosomal subunit within the mRNA channel.[4][6] This binding interferes with the formation of the translation initiation complex, preventing the binding of initiator fMet-tRNA and thereby blocking the synthesis of new proteins.[4][7] Kasugamycin's action is distinct in that it specifically inhibits the translation of canonical mRNAs, while leaderless mRNAs are less affected.[4][8]
dot
Caption: Mechanism of action of Kasugamycin on the bacterial ribosome.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The optimal concentration of this compound for bacterial inhibition varies depending on the bacterial species and strain. The following table summarizes reported MIC values for several bacteria. It is crucial to determine the MIC for the specific strain being used in your experiments.
| Bacterial Species | MIC Range (µg/mL) | Notes |
| Neisseria gonorrhoeae (susceptible) | 30 | Clinical isolates show varying sensitivity.[2][9] |
| Neisseria gonorrhoeae (somewhat sensitive) | 60 - 100 | |
| Neisseria gonorrhoeae (resistant) | 200 | |
| Pseudomonas spp. | 125 - 250 | Activity is higher in more basic media.[10][11] |
| Mycobacterium tuberculosis | 400 | In vitro MIC.[12] |
| Erwinia amylovora | Effective in controlling fire blight | Specific MIC values in culture are not well-documented in the provided search results.[13] |
| Xanthomonas spp. | Active against this genus | Specific MIC values are not detailed in the search results.[1][3] |
| Corynebacterium spp. | Active against this genus | Specific MIC values are not detailed in the search results.[1][3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol details the steps to determine the MIC of this compound for a specific bacterial strain.[14][15]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer or microplate reader
-
Sterile tubes for dilution
-
Pipettes and sterile tips
Procedure:
-
Preparation of Kasugamycin Stock Solution:
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., deionized water). The concentration should be at least 10 times the highest concentration to be tested.
-
Filter-sterilize the stock solution.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the kasugamycin stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
Culture the desired bacterial strain overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a standardized cell density, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Further dilute the standardized suspension to the final desired concentration for the assay (typically 5 x 10^5 CFU/mL).
-
-
Inoculation and Incubation:
-
Add 10 µL of the final bacterial inoculum to each well, except for the negative control (sterility control) wells.
-
Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of kasugamycin that completely inhibits visible growth of the bacteria.
-
Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Considerations and Troubleshooting
-
pH of the Medium: The activity of kasugamycin can be influenced by the pH of the culture medium. For instance, its activity against Pseudomonas is enhanced in more basic conditions.[10][11] It is advisable to test a range of pH values if optimal inhibition is not achieved.
-
Bacterial Resistance: Bacteria can develop resistance to kasugamycin through various mechanisms, including mutations affecting the ribosome or enzymes that modify the antibiotic.[2][16][17] If a previously susceptible strain shows reduced sensitivity, consider investigating potential resistance mechanisms.
-
Sub-inhibitory Concentrations: The use of kasugamycin at concentrations below the MIC may have other effects on bacteria, such as altering biofilm formation or influencing mistranslation rates.[12][18] These effects can be explored in further studies.
References
- 1. The active ingredient Kasugamycin – Kingelong Việt Nam [kingelong.com.vn]
- 2. ksgA mutations confer resistance to kasugamycin in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Kasugamycin - Wikipedia [en.wikipedia.org]
- 5. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation | eLife [elifesciences.org]
- 6. Frontiers | Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]
- 7. The translation inhibitors kasugamycin, edeine and GE81112 target distinct steps during 30S initiation complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Antibacterial Activity of Kasugamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ams.usda.gov [ams.usda.gov]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of kasugamycin resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation [frontiersin.org]
Application Notes and Protocols: Kasugamycin Sulfate in Common Laboratory Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kasugamycin is an aminoglycoside antibiotic primarily used as an agricultural fungicide. In the laboratory, its utility in research, particularly in studies of protein synthesis and as a selective agent, necessitates a clear understanding of its behavior in common experimental conditions. The solubility and stability of kasugamycin sulfate in various buffer systems are critical parameters for ensuring the accuracy and reproducibility of experimental results. These application notes provide a summary of the known solubility and stability data for kasugamycin and detailed protocols for determining these properties in your specific laboratory buffers.
While specific data for this compound is limited, the information presented here is based on the available data for kasugamycin and its hydrochloride salt. It is important to note that while the biological activity remains consistent between salt forms, physical properties such as solubility may vary.[1] Therefore, the provided data should be used as a guideline, and empirical determination for your specific experimental conditions is highly recommended.
Data Presentation
Kasugamycin Solubility
The solubility of kasugamycin is highly dependent on the pH of the solution. Generally, it is highly soluble in aqueous solutions, with solubility increasing at a more alkaline pH.
| Solvent/Buffer | pH | Temperature | Solubility | Citation |
| Water | 5.0 | Not Specified | 207 g/L (20.7 g/100 ml) | [2] |
| Water | 7.0 | 20°C | 228 g/L (22.8 g/100 ml) | [2][3] |
| Water | 9.0 | Not Specified | 438 g/L (43.8 g/100 ml) | [2] |
| Methanol | Not Applicable | Not Specified | 7.44 g/L (0.744 g/100 ml) | [2] |
| Organic Solvents (Hexane, Acetonitrile, Methylene Chloride) | Not Applicable | Not Specified | ≤ 1 g/L (≤ 1X10+5 g/100 ml) | [2] |
Kasugamycin Stability
Kasugamycin's stability is significantly influenced by pH, temperature, and light exposure. It is most stable in slightly acidic conditions and is known to be sensitive to both heat and light.[4]
| Condition | Effect on Stability | Citation |
| pH | More stable in weak acids. Decomposes slowly at pH 7 and more rapidly in alkaline solutions at ambient temperature. | [2] |
| Temperature | Kasugamycin hydrochloride hydrate shows no deterioration when stored at 50°C for 10 days. However, it is generally sensitive to heat. | [2][4] |
| Light | Sensitive to light exposure. | [4] |
| Aqueous Environment | Considered non-persistent in water, with degradation occurring over a period of days. The aerobic half-life in water has been reported as 6.9 days, while the anaerobic half-life is 32 days. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility assessment of this compound in a specific laboratory buffer.
Materials:
-
This compound powder
-
Selected laboratory buffer (e.g., PBS, TRIS, HEPES, MES)
-
Orbital shaker with temperature control
-
Microcentrifuge
-
Calibrated pH meter
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (0.22 µm)
-
Appropriate vials and labware
Procedure:
-
Buffer Preparation: Prepare the desired laboratory buffer and adjust the pH to the target value.
-
Saturated Solution Preparation: Add an excess amount of this compound to a vial containing a known volume of the buffer (e.g., 5 mL). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same buffer.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the equilibrium solubility.
-
-
Data Reporting: Report the solubility in g/L or mg/mL at the specified buffer, pH, and temperature.
Protocol 2: Assessment of this compound Stability
This protocol describes a method to evaluate the stability of this compound in a buffer over time at different temperatures.
Materials:
-
Stock solution of this compound in the desired buffer
-
Selected laboratory buffer (e.g., PBS, TRIS, HEPES, MES)
-
Temperature-controlled incubators or water baths
-
HPLC with a suitable column and detector
-
Volumetric flasks and pipettes
-
Appropriate vials for sample storage
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen buffer at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into multiple vials.
-
Storage Conditions:
-
Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Protect a subset of samples from light at each temperature to assess photodegradation.
-
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve one vial from each storage condition.
-
Quantification:
-
Analyze the samples using a stability-indicating HPLC method. The initial concentration at time 0 serves as the baseline.
-
Monitor the peak area of the kasugamycin peak and observe the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time for each condition.
-
If applicable, determine the degradation kinetics and calculate the half-life (t½) of this compound under each condition.
-
Visualizations
Experimental Workflow for Solubility and Stability Assessment
Caption: Workflow for determining this compound solubility and stability.
Signaling Pathways and Logical Relationships
Caption: Factors influencing this compound solubility and stability.
References
- 1. Kasugamycin hydrochloride | Antibiotic | Antifungal | TargetMol [targetmol.com]
- 2. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kasugamycin hydrochloride hydrate [sitem.herts.ac.uk]
- 4. Enantioselective Total Syntheses of (+)-Kasugamycin and (+)-Kasuganobiosamine Highlighting a Sulfamate-Tethered Aza-Wacker Cyclization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ribosome Crystallography with Kasugamycin Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the structural analysis of kasugamycin sulfate binding to the Escherichia coli 70S ribosome using X-ray crystallography. The methodology is based on established protocols for ribosome crystallization and ligand soaking, drawing from the key findings of Schuwirth et al., 2006.[1] This document offers a step-by-step guide for researchers aiming to replicate or adapt these experiments for studies on ribosome-antibiotic interactions.
Introduction
Kasugamycin is an aminoglycoside antibiotic that inhibits bacterial protein synthesis by interfering with translation initiation.[1][2] Structural studies of the ribosome in complex with kasugamycin are crucial for understanding its mechanism of action and for the development of novel antibacterial agents. X-ray crystallography provides atomic-level insights into the binding site and interactions of kasugamycin with the 70S ribosome. The primary method described here involves growing high-quality crystals of the apo-70S ribosome, followed by soaking the crystals in a solution containing this compound.
Data Presentation
Summary of Structural Findings
The crystallographic studies have revealed that kasugamycin binds within the mRNA channel of the 30S subunit.[1] Key interactions and features of the binding site are summarized below.
| Feature | Description | Reference |
| Binding Site | mRNA channel of the 30S subunit, between the P and E sites. | [1] |
| Key Interacting Residues | Universally conserved nucleotides G926 and A794 of the 16S rRNA. | [1] |
| Mechanism of Action | Kasugamycin mimics mRNA nucleotides, thereby destabilizing tRNA binding and inhibiting canonical translation initiation. | |
| Resistance Mutations | Mutations in the kasugamycin binding site, particularly at G926 and A794, can confer resistance. | [1] |
Crystallographic Data and Refinement Statistics (Example)
The following table presents typical data collection and refinement statistics for a ribosome-kasugamycin complex, based on the study by Schuwirth et al., 2006.[1]
| Parameter | Value |
| Resolution (Å) | 3.5 |
| Space Group | P212121 |
| Unit Cell Dimensions (Å) | a=212, b=468, c=745 |
| R-work / R-free (%) | 25.4 / 29.8 |
| Number of Reflections | 245,178 |
| Completeness (%) | 99.1 |
| Average B-factor (Å2) | 135 |
Experimental Protocols
This section provides a detailed methodology for the crystallization of the E. coli 70S ribosome and subsequent soaking with this compound.
Purification and Crystallization of E. coli 70S Ribosomes
a. Ribosome Purification:
-
E. coli 70S ribosomes should be purified using established protocols, for example, via sucrose density gradient centrifugation. The purity and integrity of the ribosomes are critical for successful crystallization.
b. Crystallization:
-
Crystals of the 70S ribosome are grown by vapor diffusion in hanging drops.
-
Crystallization Solution: A typical crystallization solution contains a precipitant, a buffer, and various salts. An example condition is:
-
100 mM Tris-HCl pH 7.5
-
200 mM KCl
-
10 mM MgCl2
-
5-10% (w/v) Polyethylene glycol (PEG) 8000
-
-
Procedure:
-
Mix 1 µL of purified 70S ribosomes (at a concentration of 10-20 mg/mL) with 1 µL of the crystallization solution on a siliconized coverslip.
-
Invert the coverslip and seal it over a well containing 500 µL of the crystallization solution.
-
Incubate the crystallization trays at 4°C. Crystals typically appear within 2-4 weeks.
-
Soaking of this compound into Ribosome Crystals
a. Crystal Stabilization:
-
Before soaking, the ribosome crystals need to be transferred to a stabilization buffer to prevent cracking.
-
Stabilization Buffer:
-
20% (v/v) 2-methyl-2,4-pentanediol (MPD)
-
20 mM HEPES pH 7.5
-
28 mM MgCl2
-
350 mM NH4Cl
-
1 mM spermine
-
0.5 mM spermidine
-
3% (w/v) PEG 8000
-
24% (w/v) PEG 400[1]
-
-
Procedure:
-
Carefully transfer a ribosome crystal from the crystallization drop into a drop of stabilization buffer using a cryo-loop.
-
Allow the crystal to equilibrate for 5-10 minutes.
-
b. Soaking with this compound:
-
Soaking Solution: Prepare the stabilization buffer containing this compound.
-
Dissolve this compound in the stabilization buffer to a final concentration of 1 mg/mL.[1]
-
-
Procedure:
-
Transfer the stabilized crystal into a fresh drop of the soaking solution.
-
The soaking time can be varied, but a typical duration is 1-2 hours. Longer soaking times may be explored but can sometimes lead to crystal degradation.
-
Cryo-protection and X-ray Diffraction Data Collection
a. Cryo-protection:
-
The stabilization buffer containing MPD and PEG 400 also serves as a cryo-protectant.[1]
-
Procedure:
-
After soaking, pick up the crystal with a cryo-loop.
-
Plunge the crystal directly into liquid nitrogen to flash-cool it.
-
b. X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer in a cryo-stream at 100 K.
-
Collect diffraction data using a synchrotron radiation source.
-
Process the diffraction data using appropriate software (e.g., HKL2000, XDS).
c. Structure Determination:
-
The structure of the ribosome-kasugamycin complex can be determined by molecular replacement, using the apo-70S ribosome structure as a search model.
-
Difference Fourier maps (Fo-Fc) should be calculated to locate the bound kasugamycin molecule.[1]
-
The model of the complex is then refined against the diffraction data.
Visualizations
Experimental Workflow for Ribosome-Kasugamycin Complex Structure Determination
Caption: Workflow for determining the crystal structure of the 70S ribosome in complex with kasugamycin.
Signaling Pathway of Kasugamycin Inhibition of Translation Initiation
Caption: Kasugamycin binds to the 30S ribosomal subunit, inhibiting the formation of a stable initiation complex.
References
Application Notes and Protocols for Kasugamycin as a Selection Agent in Molecular Cloning
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kasugamycin is an aminoglycoside antibiotic produced by the bacterium Streptomyces kasugaensis. It is a potent inhibitor of protein synthesis in many bacteria and has been widely used in agriculture to control fungal and bacterial plant diseases. In the context of molecular biology, kasugamycin serves as an effective selection agent for identifying and isolating cells that have been successfully transformed with a plasmid conferring resistance to this antibiotic. This document provides detailed application notes and protocols for the use of kasugamycin in molecular cloning, with a focus on its mechanism of action, resistance mechanisms, and practical application in bacterial and plant systems.
Mechanism of Action
Kasugamycin inhibits the initiation of translation by binding to the 30S ribosomal subunit. Specifically, it binds within the mRNA channel, near the P- and E-sites, sterically hindering the placement of the initiator fMet-tRNA in the P-site. This prevents the formation of the 70S initiation complex and subsequently blocks protein synthesis. X-ray crystallography studies have shown that kasugamycin mimics mRNA nucleotides, thereby destabilizing tRNA binding.[1][2][3]
Mechanisms of Resistance
There are two primary mechanisms of resistance to kasugamycin:
-
Modification of the Ribosomal Target: The most common mechanism of resistance is conferred by mutations in the ksgA gene.[4][5] This gene encodes a 16S rRNA dimethyltransferase that methylates two adjacent adenosine residues (A1518 and A1519) in the 3' terminal helix of the 16S rRNA.[1] The absence of this methylation in ksgA mutants alters the structure of the ribosome, preventing kasugamycin from binding effectively, thus rendering the cell resistant.[6]
-
Enzymatic Inactivation of the Antibiotic: A less common mechanism involves the enzymatic modification of kasugamycin itself. The aac(2')-IIa gene, for example, encodes a kasugamycin 2'-N-acetyltransferase. This enzyme catalyzes the acetylation of kasugamycin, rendering it unable to bind to the ribosome and inhibit translation.[7]
Data Presentation: Quantitative Data Summary
The following tables summarize the effective concentrations of kasugamycin for selection and the minimum inhibitory concentrations (MICs) for various organisms.
Table 1: Recommended Kasugamycin Concentrations for Selection in E. coli
| E. coli Strain | Selection Concentration (µg/mL) | Reference(s) |
| DH5α | 200 | [7] |
| MG1655 | 500-750 (MIC) | [8] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Kasugamycin for Various Bacteria
| Organism | MIC (µg/mL) | Reference(s) |
| Neisseria gonorrhoeae (susceptible) | 30 | [5] |
| Neisseria gonorrhoeae (somewhat sensitive) | 60-100 | [5] |
| Neisseria gonorrhoeae (resistant) | 200 | [5] |
| Salmonella Enteritidis (Wild Type) | 100 | [6] |
| Salmonella Enteritidis (ksgA mutant) | 500 | [6] |
| Pseudomonas aeruginosa | 250 (median) | |
| Mycobacterium tuberculosis H37Rv | 31 | |
| Burkholderia glumae (sensitive) | 12.5-25 | |
| Burkholderia glumae (resistant) | 1600-3200 |
Experimental Protocols
Protocol 1: Preparation of Kasugamycin Stock Solution
This protocol is for the preparation of a 50 mg/mL kasugamycin stock solution.
Materials:
-
Kasugamycin hydrochloride hydrate powder
-
Sterile, deionized water
-
Sterile 15 mL conical tube
-
0.22 µm syringe filter
-
Sterile syringe
Procedure:
-
Weigh out 500 mg of kasugamycin hydrochloride hydrate powder and place it in a sterile 15 mL conical tube.
-
Add 10 mL of sterile, deionized water to the tube.
-
Vortex until the kasugamycin is completely dissolved. Gentle warming at 37°C can aid in dissolution.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the kasugamycin solution into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (up to one year).
Protocol 2: Selection of Transformed E. coli with Kasugamycin
This protocol describes the use of kasugamycin for the selection of transformed E. coli cells.
Materials:
-
LB agar plates
-
LB broth
-
Kasugamycin stock solution (50 mg/mL)
-
Transformed E. coli cells
-
Incubator at 37°C
Procedure:
-
Preparation of Selective LB Agar Plates:
-
Prepare LB agar according to standard protocols.
-
Autoclave the LB agar and allow it to cool to approximately 50-55°C.
-
Add kasugamycin from the stock solution to the molten agar to a final concentration of 200 µg/mL. For a 1 L preparation of LB agar, add 4 mL of a 50 mg/mL kasugamycin stock solution.
-
Mix gently and pour the plates.
-
Allow the plates to solidify and store them at 4°C, protected from light.
-
-
Plating of Transformed Cells:
-
Following the transformation protocol, plate the transformed E. coli cells onto the pre-warmed selective LB agar plates containing kasugamycin.
-
Incubate the plates overnight (16-18 hours) at 37°C.
-
-
Selection in Liquid Culture:
-
Inoculate a single colony from the selective plate into LB broth.
-
Add kasugamycin to the LB broth to a final concentration of 200 µg/mL.
-
Incubate the culture overnight at 37°C with shaking.
-
Protocol 3: Determination of Optimal Kasugamycin Concentration for Plant Selection (Kill Curve)
As there are no established protocols for using kasugamycin as a selection agent in plant transformation, the following protocol can be used to determine the optimal concentration for your specific plant species and explant type. This is analogous to the "kill curve" method used for other antibiotics like kanamycin.
Materials:
-
Plant tissue culture medium appropriate for your species (e.g., MS medium)
-
Kasugamycin stock solution
-
Explants from your plant of interest (e.g., leaf discs, protoplasts, calli)
-
Sterile petri dishes or multi-well plates
-
Growth chamber with appropriate light and temperature conditions
Procedure:
-
Prepare the plant tissue culture medium and dispense it into sterile petri dishes or multi-well plates.
-
Create a series of media with varying concentrations of kasugamycin. A suggested range to test would be 0, 10, 25, 50, 75, 100, 150, and 200 µg/mL.
-
Place your explants onto the media with the different kasugamycin concentrations. Ensure you have a sufficient number of replicates for each concentration.
-
Culture the explants in a growth chamber under your standard conditions.
-
Observe the explants regularly (e.g., weekly) for signs of growth, necrosis, and bleaching for a period of 3-4 weeks.
-
Record the percentage of surviving and regenerating explants at each kasugamycin concentration.
-
The optimal concentration for selection is the lowest concentration that effectively inhibits the growth of non-transformed explants while having a minimal effect on the growth of transformed cells (this would be determined in a subsequent experiment with transformed tissue). This concentration will be used in your Agrobacterium-mediated transformation protocol for selecting putative transformants.
Visualizations
Caption: Experimental workflow for molecular cloning using kasugamycin selection.
Caption: Mechanism of action of kasugamycin on the bacterial ribosome.
Caption: Mechanisms of resistance to kasugamycin.
References
- 1. Stable Agrobacterium-Mediated Transformation of Maritime Pine Based on Kanamycin Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biozoojournals.ro [biozoojournals.ro]
- 3. researchgate.net [researchgate.net]
- 4. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Antibiotic-Based Selection Methods for Camelina sativa Stable Transformants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Detection of Kasugamycin Residues in Agricultural Products
Introduction
Kasugamycin is an aminoglycoside antibiotic primarily used as a fungicide to control fungal and bacterial diseases in various crops.[1][2] Due to its potential risk to human health and the ecosystem, regulatory bodies in many countries have established maximum residue limits (MRLs) for kasugamycin in agricultural commodities.[3] Consequently, sensitive and reliable analytical methods are crucial for monitoring kasugamycin residues to ensure food safety and compliance with regulations.
These application notes provide detailed protocols for the determination of kasugamycin residues in agricultural products, targeting researchers, scientists, and professionals in drug development and food safety. The described methods include the widely adopted Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and emerging electrochemical biosensor technologies.
I. Quantitative Data Summary
The following table summarizes the performance characteristics of various methods for the detection of kasugamycin residues in different agricultural matrices.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| LC-MS/MS | Cereals (brown rice, wheat, corn) | - | 4.1 µg/kg | 75-110 | <15 | [3][4] |
| LC-MS/MS | Fruits and Vegetables (cucumber, apple) | ≤ 3 µg/kg | ≤ 4 µg/kg (cucumber), ≤ 10 µg/kg (apple) | 81-85 | ≤ 8.1 | [5] |
| LC-MS/MS | Herbal Medicine (Achyranthes japonica) | 0.008 ng | 0.04 mg/kg | 86.3–97.2 | < 8.8 | [6] |
| LC-MS/MS | Vegetables (tomato, zucchini, chard, lettuce) | - | 5–10 µg/kg | >80 | < 7 | [7] |
| LC-MS/MS | Tea | 0.005 ppm | 0.01 ppm | 79-90 | 1.8-4.5 | [8] |
| UPLC-MS/MS | Chilli and Soil | 2.50 µg/kg | - | 77.82-83.35 | 2.20-6.54 | [9] |
| Electrochemical Sensor | Vegetables (cucumber, zucchini, carrots) | 0.40 µg/mL | 1.33 µg/mL | 95.5-100.1 | < 4.1 | [10] |
| Electrochemical Sensor (MIP) | Meat, Milk, Cucumber | 0.046 µM | - | 96.0-103.8 | - | [11][12] |
| HPLC/UV | Plant Commodities | 0.013 ppm | 0.040 ppm | - | - | [13] |
II. Experimental Protocols
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Cereals
This protocol is adapted from a method for the simultaneous determination of kasugamycin and validamycin-A in cereals.[3][4]
1. Sample Preparation and Extraction
-
Homogenization: Weigh 5 g of a homogenized cereal sample (brown rice, wheat, or corn) into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 20 mL of a methanol and water solution (70:30, v/v) adjusted to pH 5.5.
-
Shaking and Centrifugation: Cap the tube and shake vigorously for 30 minutes, followed by centrifugation at 8000 rpm for 5 minutes.
-
Supernatant Collection: Transfer the supernatant to a new tube. Repeat the extraction step with another 20 mL of the extraction solvent.
-
Combine and Evaporate: Combine the supernatants and evaporate to approximately 2 mL using a rotary evaporator at 40°C.
2. Solid-Phase Extraction (SPE) Cleanup
-
SPE Cartridges: Use a hydrophilic-lipophilic-balanced (HLB) cartridge and a strong cation exchange (SCX) cartridge connected in series.
-
Conditioning: Condition the HLB cartridge with 5 mL of methanol followed by 5 mL of water. Condition the SCX cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load the 2 mL extract onto the conditioned HLB cartridge.
-
Washing: Wash the cartridges with 5 mL of water and then 5 mL of methanol.
-
Elution: Elute the analytes from the SCX cartridge with 10 mL of 5% ammonia in methanol.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Parameters
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for kasugamycin.
B. Electrochemical Sensor Method for Vegetables
This protocol is based on the development of an electrochemical sensor for the rapid analysis of kasugamycin in vegetables.[10]
1. Sensor Preparation
-
Electrode Modification: Modify a glassy carbon electrode (GCE) with a composite of conducting polyserine film, functionalized multiwalled carbon nanotubes (fMWCNTs), and reduced graphene oxide (rGO).
-
Electropolymerization: The polyserine film is typically formed by electropolymerization of serine on the electrode surface.
2. Sample Preparation
-
Homogenization: Homogenize 10 g of a vegetable sample (e.g., cucumber, zucchini, carrot) with 20 mL of a suitable extraction solvent (e.g., methanol/water).
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm filter.
-
Dilution: Dilute the filtered extract with a supporting electrolyte (e.g., phosphate buffer solution) before analysis.
3. Electrochemical Detection
-
Technique: Use differential pulse voltammetry (DPV) for sensitive detection.
-
Measurement: Immerse the modified electrode in the prepared sample solution.
-
Signal Acquisition: Apply a potential scan and record the resulting current. The peak current is proportional to the concentration of kasugamycin.
-
Quantification: Determine the kasugamycin concentration by comparing the peak current to a calibration curve prepared with standard solutions.
III. Discussion
LC-MS/MS is a highly sensitive and selective method for the quantitative analysis of kasugamycin residues.[3][5][7] It is considered a gold-standard technique for regulatory monitoring due to its robustness and reliability. The sample preparation, particularly the SPE cleanup step, is critical for removing matrix interferences and achieving low detection limits.[3][5][6] The choice of SPE sorbent (e.g., SCX, HLB) depends on the sample matrix.[6]
Electrochemical biosensors offer a promising alternative for rapid and on-site screening of kasugamycin residues.[10][11][12][14] These sensors are generally cost-effective, portable, and provide results in a much shorter time frame compared to chromatographic methods.[12][14] The development of novel nanomaterials and molecularly imprinted polymers continues to enhance the sensitivity and selectivity of these biosensors.[11][12] However, for complex matrices, validation against a reference method like LC-MS/MS is essential.
IV. Conclusion
The choice of method for detecting kasugamycin residues depends on the specific application. For regulatory compliance and confirmatory analysis, LC-MS/MS remains the method of choice due to its high accuracy and sensitivity. For rapid screening and on-site testing, electrochemical biosensors provide a valuable tool. The protocols and data presented in these application notes offer a comprehensive guide for the analysis of kasugamycin in various agricultural products.
References
- 1. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 2. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. Simultaneous determination of kasugamycin and validamycin-A residues in cereals by consecutive solid-phase extraction combined with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous analysis of kasugamycin and streptomycin in vegetables by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel electrochemical hybrid platform for sensitive determination of the aminoglycoside antibiotic Kasugamycin residues in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular imprinting technology for electrochemical sensing of kasugamycin in food products based on Cu2+/Cu+ stripping current - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Kasugamycin Sulfate Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of kasugamycin sulfate in cellular assays. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an aminoglycoside antibiotic that primarily inhibits protein synthesis in prokaryotes. It achieves this by binding to the 30S ribosomal subunit, which interferes with the initiation of translation. While its affinity for eukaryotic ribosomes is significantly lower, off-target effects can still be observed, particularly at higher concentrations.
Q2: I'm observing unexpected cytotoxicity in my mammalian cell line treated with this compound. Is this a known off-target effect?
A2: Yes, unexpected cytotoxicity in mammalian cells can be an off-target effect of this compound, especially at high concentrations. While it is designed to be selective for prokaryotic ribosomes, some level of interaction with eukaryotic ribosomes or other cellular components can lead to reduced cell viability. It is also possible that the observed effect is due to mitochondrial dysfunction or the induction of apoptosis.
Q3: Can this compound induce apoptosis in eukaryotic cells?
A3: While not its primary mechanism, some aminoglycoside antibiotics have been shown to induce apoptosis in mammalian cells. This is often linked to mitochondrial stress and the production of reactive oxygen species (ROS). If you observe markers of apoptosis in your kasugamycin-treated cells, it is a plausible off-target effect that requires further investigation.
Q4: Are there any known specific signaling pathways in mammalian cells affected by this compound?
A4: Direct and specific interactions of this compound with signaling pathways like NF-κB or MAPK in mammalian cells are not well-documented in publicly available literature. However, cellular stress caused by off-target effects, such as mitochondrial dysfunction and oxidative stress, can indirectly activate various stress-response signaling pathways.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability
Symptoms:
-
Lower cell counts in kasugamycin-treated wells compared to controls.
-
Altered cell morphology (e.g., rounding, detachment).
-
Reduced metabolic activity in assays like MTT or MTS.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| High Concentration of Kasugamycin | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. |
| Off-Target Cytotoxicity | Confirm cytotoxicity using a secondary assay (e.g., LDH release or a live/dead cell staining kit). |
| Contamination of Kasugamycin Stock | Prepare a fresh stock solution of this compound in a sterile solvent and filter-sterilize. |
| Incorrect Seeding Density | Ensure consistent and optimal cell seeding density across all wells. |
Issue 2: Observation of Apoptotic Markers
Symptoms:
-
Positive staining with Annexin V.
-
Caspase activation (e.g., Caspase-3, -7, -9).
-
DNA fragmentation (e.g., TUNEL assay).
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Induction of Apoptosis | Confirm apoptosis with at least two different methods (e.g., Annexin V staining and a caspase activity assay). |
| Mitochondrial Stress | Investigate mitochondrial health by measuring mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes). |
| Oxidative Stress | Measure the levels of reactive oxygen species (ROS) using probes like DCFH-DA. |
| Necrosis vs. Apoptosis | Use a viability dye (e.g., Propidium Iodide or 7-AAD) in conjunction with Annexin V to distinguish between apoptotic and necrotic cells. |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plate with cultured cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Annexin V Apoptosis Assay
This protocol detects one of the early markers of apoptosis, the externalization of phosphatidylserine.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells using this compound. Include untreated and positive controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Experimental Workflow for Investigating Off-Target Effects
Caption: A general workflow for investigating off-target effects of this compound.
Logical Relationship for Troubleshooting Cell Viability Assays
Caption: A decision tree for troubleshooting unexpected results in cell viability assays.
Potential Signaling Pathway Affected by Off-Target Mitochondrial Stress
References
optimizing kasugamycin concentration for specific bacterial strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with kasugamycin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of kasugamycin?
Kasugamycin is an aminoglycoside antibiotic that inhibits bacterial protein synthesis.[1][2][3] It specifically targets the 30S ribosomal subunit, preventing the initiation of translation by interfering with the binding of initiator tRNA to the ribosome.[1][2] This action is bacteriostatic, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells.[3]
Q2: Which bacterial strains are generally susceptible to kasugamycin?
Kasugamycin is primarily effective against various gram-negative bacteria. It is commonly used in agriculture to control plant diseases caused by bacteria such as Pseudomonas, Erwinia, Xanthomonas, and Corynebacterium species.[3][4] However, its efficacy can vary significantly between different species and even strains. For instance, while it shows activity against Pseudomonas syringae, its effectiveness against other Pseudomonas species has been debated in some studies.[1][5]
Q3: What are the known mechanisms of resistance to kasugamycin?
Bacterial resistance to kasugamycin can develop through several mechanisms. The most common is a mutation in the ksgA gene, which encodes a methyltransferase responsible for modifying the 16S rRNA of the 30S ribosomal subunit.[2] This modification reduces the binding affinity of kasugamycin to its target. Another mechanism involves the enzymatic inactivation of kasugamycin through acetylation, mediated by genes such as aac(2')-IIa, which can be acquired through horizontal gene transfer.[2][6]
Q4: What factors can influence the optimal concentration of kasugamycin in my experiments?
Several factors can affect the efficacy of kasugamycin:
-
Bacterial Strain: Different species and strains exhibit varying levels of susceptibility.
-
pH of the Medium: Kasugamycin's activity is highly dependent on pH, with some studies showing significantly higher activity at a more acidic pH (e.g., 5.1) compared to a neutral pH (7.3).[7] Conversely, for some Pseudomonas strains, activity was slightly better in a more basic medium.[1]
-
Inoculum Density: A higher concentration of bacteria may require a higher concentration of the antibiotic to achieve inhibition.
-
Growth Medium Composition: The components of the culture medium can sometimes interact with the antibiotic, affecting its availability and activity.
Q5: How should kasugamycin be stored?
For optimal stability, kasugamycin should be stored according to the manufacturer's instructions, typically in a cool, dry place. The hydrochloride hydrate form is more stable than the free base.[8]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No inhibition of bacterial growth at expected concentrations. | 1. Bacterial strain is resistant to kasugamycin.2. Incorrect antibiotic concentration.3. Inappropriate pH of the culture medium.4. Degradation of kasugamycin stock solution. | 1. Verify the susceptibility of your specific bacterial strain using a Minimum Inhibitory Concentration (MIC) assay.2. Double-check calculations and dilutions for your working solutions.3. Adjust the pH of your medium to the optimal range for kasugamycin activity against your target bacterium.4. Prepare a fresh stock solution of kasugamycin. |
| Inconsistent results between experiments. | 1. Variation in inoculum size.2. Inconsistent incubation conditions (time, temperature).3. Pipetting errors leading to incorrect concentrations. | 1. Standardize the inoculum preparation to ensure a consistent starting cell density (e.g., using a spectrophotometer to measure OD600).2. Ensure uniform incubation conditions for all experiments.3. Calibrate pipettes regularly and use proper pipetting techniques. |
| Contamination of cultures. | 1. Non-sterile technique.2. Contaminated reagents or media. | 1. Strictly adhere to aseptic techniques during all experimental procedures.2. Use sterile, high-quality reagents and media. Filter-sterilize kasugamycin stock solutions. |
| Precipitation of kasugamycin in the medium. | 1. High concentration of kasugamycin.2. Interaction with components of the medium. | 1. Ensure the kasugamycin concentration is within its solubility limits in the specific medium.2. If precipitation persists, consider using a different culture medium. |
Data Presentation: Minimum Inhibitory Concentrations (MIC) of Kasugamycin
The following table summarizes reported MIC values for kasugamycin against various bacterial strains. Note that these values can vary depending on the specific strain and experimental conditions.
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Notes |
| Pseudomonas syringae pv. actinidiae | NZ V-13 | 40 - 60 | Bacteriostatic effect.[5] |
| Pseudomonas spp. | 11 clinical isolates | 125 (median) | In a more basic medium.[1] |
| Pseudomonas spp. | Multiple strains | 250 (median) | |
| Burkholderia glumae | Sensitive strains | 12.5 - 25 | [2] |
| Burkholderia glumae | Resistant strains | 1600 - 3200 | [2] |
| Erwinia amylovora | TS3128 | 64 | [9] |
| Erwinia amylovora | 376 isolates | 6.9 - 46.7 | For ≥95% growth inhibition.[7] |
| Escherichia coli | MG1655 | 500 | |
| Xanthomonas campestris | Not specified | Suppression reported | Specific MIC values not provided in the search results. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the MIC of kasugamycin for a specific bacterial strain.
Materials:
-
Kasugamycin stock solution (e.g., 10 mg/mL in sterile distilled water)
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth)
-
Bacterial culture in the logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow the bacterial strain in the appropriate liquid medium to the mid-logarithmic phase.
-
Adjust the culture density with fresh sterile medium to a final concentration of approximately 5 x 10^5 CFU/mL. This can be standardized by adjusting to a specific optical density (e.g., OD600 of 0.08-0.1 for E. coli).
-
-
Prepare Serial Dilutions of Kasugamycin:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the kasugamycin stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will further dilute the kasugamycin by a factor of 2.
-
Include a positive control (wells with inoculum and no antibiotic) and a negative control (wells with medium only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C for E. coli) for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of kasugamycin that completely inhibits visible bacterial growth.
-
Optionally, the optical density of each well can be read using a microplate reader to quantify growth inhibition.
-
Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of action of Kasugamycin in inhibiting bacterial protein synthesis.
References
- 1. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Kasugamycin 2′-N-Acetyltransferase Gene aac(2′)-IIa, Carried by the IncP Island, Confers Kasugamycin Resistance to Rice-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ams.usda.gov [ams.usda.gov]
- 4. What crops is Kasugamycin suitable for? Master these points to prevent bacterial diseases more thoroughly - Knowledge - Zhejiang Rayfull Chemicals Co., Ltd. [rayfull.net]
- 5. Bactericidal Compounds Controlling Growth of the Plant Pathogen Pseudomonas syringae pv. actinidiae, Which Forms Biofilms Composed of a Novel Exopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ams.usda.gov [ams.usda.gov]
- 7. Effectiveness of Kasugamycin Against Erwinia amylovora and its Potential Use for Managing Fire Blight of Pear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phage Cocktail in Combination with Kasugamycin as a Potential Treatment for Fire Blight Caused by Erwinia amylovora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Kasugamycin Resistance in Laboratory Bacterial Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering kasugamycin resistance in their laboratory bacterial strains.
Troubleshooting Guides
This section offers solutions to common problems encountered during experiments involving kasugamycin selection.
Problem 1: No colonies or poor growth on kasugamycin selection plates with an expected resistant strain.
| Possible Cause | Suggested Solution |
| Incorrect Kasugamycin Concentration | Verify the final concentration of kasugamycin in your plates. Prepare fresh stock solutions and ensure proper dilution. |
| Degraded Antibiotic | Kasugamycin can degrade with improper storage (e.g., exposure to light, incorrect temperature, multiple freeze-thaw cycles). Use a fresh stock of kasugamycin and store it correctly in the dark at 2-8°C.[1] |
| Incorrect Plate Preparation | Ensure the agar was cooled to approximately 50-55°C before adding kasugamycin to prevent heat-induced degradation.[2][3] |
| Low Transformation Efficiency | If working with transformants, optimize your transformation protocol. Use competent cells with high efficiency and verify the integrity of your plasmid DNA. |
| Unexpected Strain Sensitivity | The bacterial strain may have a higher intrinsic sensitivity to kasugamycin than anticipated. Perform a Minimum Inhibitory Concentration (MIC) assay to determine the appropriate selection concentration. |
Problem 2: Growth of satellite colonies or a lawn of bacteria on kasugamycin selection plates.
| Possible Cause | Suggested Solution |
| Low Kasugamycin Concentration | The concentration of kasugamycin may be too low to effectively inhibit the growth of non-resistant cells. Increase the kasugamycin concentration in your selection medium. |
| Spontaneous Resistance | Bacteria can develop spontaneous resistance to kasugamycin, particularly through mutations in the ksgA gene.[4][5][6] This occurs at a relatively high frequency.[4][5][6] |
| Plate Contamination | Review your aseptic techniques to prevent contamination during plate pouring and inoculation. |
| Enzymatic Inactivation | In some environmental isolates, resistance can be conferred by enzymes that modify the antibiotic, such as acetyltransferases.[7] This is less common in standard lab strains unless the resistance gene has been acquired. |
Problem 3: High variability in kasugamycin resistance levels between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Media Preparation | Ensure the pH of the media is consistent, as kasugamycin activity can be pH-dependent.[8][9] Standardize all media components and preparation steps. |
| Age of Plates/Solutions | Use freshly prepared plates and antibiotic solutions for each experiment to ensure consistent potency. |
| Emergence of High-Level Resistance | Initial low-level resistance due to ksgA mutations can lead to the rapid emergence of high-level resistance through secondary mutations (e.g., in the speD gene).[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of kasugamycin resistance in laboratory bacterial strains?
A1: The most common mechanism of kasugamycin resistance in laboratory strains like E. coli is the mutation of the ksgA gene.[10][11] This gene encodes a 16S rRNA methyltransferase that modifies nucleotides A1518 and A1519.[4][5][7] Loss of this methylation confers modest resistance to kasugamycin.[6][7]
Q2: How does a ksgA mutation lead to kasugamycin resistance?
A2: Kasugamycin binds to the 30S ribosomal subunit and interferes with translation initiation.[6][8] The methylation of 16S rRNA by the KsgA enzyme is crucial for this interaction. When ksgA is inactivated, the lack of methylation alters the ribosomal structure, reducing the binding affinity of kasugamycin and thus conferring resistance.[7]
Q3: Are there other mechanisms of kasugamycin resistance?
A3: Yes, other mechanisms exist, including:
-
Mutations in the 16S rRNA: Changes in the nucleotides where kasugamycin binds (e.g., A794, G926, A1519) can lead to high-level resistance.[6][7]
-
Mutations in other genes: In E. coli, mutations in genes designated ksgB, ksgC, and ksgD have been shown to cause resistance, potentially by altering cell membrane permeability or affecting ribosomal proteins.[7]
-
Enzymatic modification: Acquisition of genes encoding enzymes like kasugamycin 2′-N-acetyltransferase can inactivate the antibiotic. This is often seen in environmental isolates and can be transferred horizontally.[7]
Q4: My kasugamycin-resistant strain shows a reduced growth rate. Is this normal?
A4: Yes, mutations conferring kasugamycin resistance, particularly in the ksgA gene, can be disadvantageous for overall growth fitness.[4][5] This reduced fitness is an important consideration in competition experiments.
Q5: How can I overcome or bypass kasugamycin resistance in my experiments?
A5: Several strategies can be employed:
-
Increase Kasugamycin Concentration: For low-level resistance, simply increasing the concentration of kasugamycin in the selection medium may be sufficient.
-
Use an Alternative Selectable Marker: If kasugamycin resistance is problematic, consider using a different antibiotic selection marker for which your strain is sensitive (e.g., ampicillin, kanamycin, tetracycline).
-
Metabolic Supplementation: In some bacteria, such as Xanthomonas oryzae, it has been shown that exogenous alanine can help restore sensitivity to kasugamycin by promoting the pyruvate cycle.[12] This represents a novel metabolic approach to overcoming resistance.
-
Gene Complementation: If the resistance is due to a known gene mutation like ksgA, you can restore sensitivity by introducing a functional copy of the gene back into the strain.
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of Kasugamycin for Various Bacterial Strains
| Bacterial Species | Strain Type | MIC (µg/mL) | Reference |
| Neisseria gonorrhoeae | Susceptible Clinical Isolates | 30 | [10] |
| Neisseria gonorrhoeae | Laboratory Strain (MS11) | 60 | [13] |
| Neisseria gonorrhoeae | Laboratory Strain (FA1090) | 100 | [13] |
| Neisseria gonorrhoeae | Resistant Clinical Isolates | 200 | [10] |
| Burkholderia glumae | Sensitive Strains | 12.5 - 25 | [7] |
| Burkholderia glumae | Resistant Strains | 1,600 - 3,200 | [7] |
| Pseudomonas spp. | Median MIC | 250 | [9] |
Table 2: Frequency of Spontaneous Kasugamycin Resistance
| Bacterial Species | Genetic Background | Frequency of Resistance | Reference |
| Bacillus subtilis | Wild-type (ksgA+) | ~10⁻⁸ | [4][5] |
| Bacillus subtilis | ksgA mutant | ~10⁻⁶ | [4][5] |
| E. coli | Wild-type | Not specified, but 200-500 fold lower than ksgA mutant | [5][14] |
| E. coli | ksgA mutant | 200-500 fold higher than wild-type | [5][14] |
| Neisseria gonorrhoeae | Laboratory Strain (FA1090) | <4.4 x 10⁻⁶ | [10] |
Experimental Protocols
Protocol 1: Determination of Spontaneous Kasugamycin Resistance Frequency
-
Culture Preparation: Grow the bacterial strain of interest in a non-selective liquid medium (e.g., LB broth) overnight at the optimal temperature to reach a saturated culture.
-
Cell Counting: Determine the total number of viable cells (CFU/mL) in the overnight culture by plating serial dilutions on non-selective agar plates.
-
Selection: Plate a known volume (e.g., 100 µL) of the undiluted overnight culture onto agar plates containing a selective concentration of kasugamycin. Plate multiple replicates to ensure statistical significance.
-
Incubation: Incubate both the non-selective (for total CFU) and selective plates at the optimal growth temperature until colonies are visible (typically 1-2 days).
-
Calculation:
-
Count the number of colonies on the selective plates to determine the number of resistant CFU per volume plated.
-
Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.
-
Formula: Mutation Frequency = (Number of resistant CFU / Volume plated) / (Total CFU / mL)
-
Protocol 2: Preparation of Kasugamycin Agar Plates
-
Media Preparation: Prepare 1 liter of your desired agar medium (e.g., LB agar) according to the standard protocol.
-
Sterilization: Autoclave the medium at 121°C for 20 minutes.
-
Cooling: Place the autoclaved medium in a 55°C water bath and allow it to cool. It is critical to cool the agar to this temperature to prevent the degradation of the antibiotic.[2][3]
-
Antibiotic Addition: Prepare a sterile stock solution of kasugamycin (e.g., 50 mg/mL in sterile water). Add the appropriate volume of the stock solution to the cooled agar to achieve the desired final concentration (e.g., for 50 µg/mL, add 1 mL of a 50 mg/mL stock to 1 L of media). Swirl the flask gently to mix thoroughly.
-
Pouring Plates: Pour approximately 20-25 mL of the kasugamycin-containing agar into sterile petri dishes. Allow the plates to solidify at room temperature.
-
Storage: Store the plates inverted at 4°C. For best results, use within 1-2 weeks.
Visualizations
Caption: Mechanism of kasugamycin resistance via ksgA gene mutation.
Caption: Troubleshooting workflow for kasugamycin selection experiments.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. static.igem.org [static.igem.org]
- 3. Protocol for Making LB Plates for Bacterial Culture (Kanamycin Antibiotic) | Experiment [experiment.com]
- 4. Inactivation of KsgA, a 16S rRNA methyltransferase, causes vigorous emergence of mutants with high-level kasugamycin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Kasugamycin - Wikipedia [en.wikipedia.org]
- 7. The Novel Kasugamycin 2′-N-Acetyltransferase Gene aac(2′)-IIa, Carried by the IncP Island, Confers Kasugamycin Resistance to Rice-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. Mechanism of kasugamycin resistance in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Alanine-mediated P cycle boosting enhances the killing efficiency of kasugamycin on antibiotic-resistant Xanthomonas oryzae [frontiersin.org]
- 13. ksgA mutations confer resistance to kasugamycin in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Kasugamycin Handling, Storage, and Experimentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of kasugamycin during storage and throughout experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing kasugamycin powder?
A1: Kasugamycin, particularly the more stable hydrochloride hydrate salt, should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For long-term stability, storage at 2-8°C is recommended.[3][4] It is crucial to protect it from moisture and light to prevent degradation.
Q2: How should I prepare and store kasugamycin stock solutions?
A2: Kasugamycin is soluble in water.[5] Stock solutions can be prepared in sterile distilled water or a suitable buffer (e.g., phosphate buffer, pH 7.0).[6] For an example protocol, a 1 mg/mL stock solution can be prepared by dissolving the appropriate amount of kasugamycin hydrochloride hydrate in water.[7] It is recommended to filter-sterilize the stock solution through a 0.22 µm filter and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q3: What is the stability of kasugamycin in aqueous solutions at different pH values?
A3: Kasugamycin is most stable in weakly acidic conditions and is less stable in neutral to alkaline solutions.[5] It decomposes slowly at a pH of 7 and more rapidly in alkaline conditions.[5] For quantitative data on its dissipation in aqueous solutions at different pH levels, please refer to the data table below.
Q4: Is kasugamycin sensitive to light and temperature?
A4: Yes, kasugamycin is sensitive to heat and light.[8] However, the hydrochloride hydrate form shows good stability, with no deterioration reported after storage at 50°C for 10 days.[5] To minimize degradation, always store kasugamycin powder and solutions protected from light, and avoid exposing them to high temperatures for extended periods.
Q5: What are the primary degradation products of kasugamycin, and are they toxic?
A5: The major degradation pathways for kasugamycin are hydrolysis and aerobic microbial metabolism, especially in soil and water.[3][7] The main degradation products are kasuganobiosamine and kasugamycinic acid.[3][7] Due to a lack of specific toxicity data for these degradants, it is generally assumed that their toxicity is equivalent to that of the parent kasugamycin compound.[1][9]
Troubleshooting Guide
Issue 1: Precipitation is observed in my kasugamycin stock solution upon thawing or during storage.
-
Possible Cause: The concentration of the stock solution may be too high, or the solvent may not be optimal. While kasugamycin is water-soluble, its solubility can be affected by temperature and the presence of other solutes.
-
Solution:
-
Gently warm the solution to 37°C and vortex to try and redissolve the precipitate.
-
If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.
-
Ensure the water used for the stock solution is of high purity (e.g., sterile, distilled, or deionized water).
-
Issue 2: I am observing inconsistent or no antibiotic activity in my experiments.
-
Possible Cause 1: Degradation of kasugamycin. Improper storage or handling, such as repeated freeze-thaw cycles, exposure to light, or use of a solution with an inappropriate pH, can lead to a loss of activity.
-
Solution:
-
Prepare fresh stock solutions from powder.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
Ensure the pH of your experimental medium is compatible with kasugamycin stability (ideally weakly acidic to neutral).
-
Store all kasugamycin-containing solutions protected from light.
-
-
Possible Cause 2: Development of resistance. Bacterial strains can develop resistance to kasugamycin.
-
Solution:
-
Perform periodic checks for resistance in your bacterial strains.
-
Consider using a combination of antibiotics if resistance is a concern.
-
-
Possible Cause 3: Interaction with media components. Some components in complex cell culture media could potentially interfere with kasugamycin's activity.
-
Solution:
-
Whenever possible, test the activity of kasugamycin in a minimal, defined medium first to establish a baseline.
-
If using a complex medium, ensure that the final concentration of kasugamycin is sufficient to overcome any potential inhibitory effects.
-
Issue 3: I suspect microbial contamination in my kasugamycin stock solution.
-
Possible Cause: Non-sterile preparation or handling of the stock solution.
-
Solution:
-
Always prepare stock solutions using sterile water or buffer and sterile containers.
-
Filter-sterilize the final stock solution using a 0.22 µm syringe filter.
-
Handle the stock solution in a sterile environment (e.g., a laminar flow hood) to prevent contamination during aliquoting and use.
-
Quantitative Data Summary
Table 1: Dissipation of Kasugamycin in Aqueous Buffer Solutions at 25°C
| pH | Initial Concentration (mg/L) | Concentration after 6h (mg/L) | Concentration after 12h (mg/L) | Concentration after 24h (mg/L) | Concentration after 48h (mg/L) |
| 4.0 | 0.509 | 0.382 | 0.325 | 0.136 | BDL |
| 4.0 | 0.937 | 0.693 | 0.585 | 0.254 | BDL |
| 7.0 | 0.505 | 0.375 | 0.324 | 0.132 | BDL |
| 7.0 | 0.953 | 0.730 | 0.598 | 0.255 | BDL |
| 9.0 | 0.511 | 0.392 | 0.263 | 0.112 | BDL |
| 9.0 | 0.962 | 0.751 | 0.494 | 0.222 | BDL |
| BDL: Below Detectable Limit |
Table 2: Half-life of Kasugamycin in Different Environmental Conditions
| Condition | Half-life |
| Aerobic microbial metabolism in soil | 43 - 73 days[5] |
| Field dissipation in soil | 5.7 - 12.3 days[5] |
| Hydrolysis in water (pH 7) | 80 days[7] |
| Hydrolysis in water (acidic conditions) | 462 - 630 days[7] |
| Hydrolysis in water (alkaline conditions, pH 11) | 11.4 days[7] |
| Aerobic degradation in water | 6.9 days[7] |
| Anaerobic degradation in water | 32 days[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Kasugamycin Stock Solution
-
Materials:
-
Kasugamycin hydrochloride hydrate powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquots
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of kasugamycin hydrochloride hydrate powder. For a 10 mg/mL solution, weigh 10 mg of the powder.
-
Transfer the powder to the sterile conical tube.
-
Add a small volume of sterile water to the tube (e.g., 0.5 mL for a final volume of 1 mL) and gently vortex to dissolve the powder.
-
Bring the solution to the final desired volume with sterile water.
-
Attach the sterile 0.22 µm syringe filter to a sterile syringe.
-
Draw the kasugamycin solution into the syringe.
-
Filter-sterilize the solution into the sterile conical tube.
-
Aliquot the sterile stock solution into sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C.
-
Visualizations
Caption: Major degradation pathways of kasugamycin.
Caption: Mechanism of action of kasugamycin.
Caption: Troubleshooting workflow for kasugamycin experiments.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. ams.usda.gov [ams.usda.gov]
- 3. The active ingredient Kasugamycin – Kingelong Việt Nam [kingelong.com.vn]
- 4. researchgate.net [researchgate.net]
- 5. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ams.usda.gov [ams.usda.gov]
- 8. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation | eLife [elifesciences.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
identifying kasugamycin cross-reactivity with other cellular components
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cross-reactivity of the aminoglycoside antibiotic, kasugamycin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of kasugamycin?
A1: Kasugamycin primarily functions by inhibiting protein synthesis in prokaryotes. It specifically targets the 30S ribosomal subunit, interfering with the translation initiation complex formation. By binding to the ribosome, kasugamycin prevents the association of initiator fMet-tRNA, thereby halting the production of essential proteins for bacterial survival.
Q2: Does kasugamycin exhibit cross-reactivity with eukaryotic ribosomes?
A2: Studies have shown that kasugamycin has a significantly lower affinity for eukaryotic ribosomes compared to prokaryotic ribosomes. While it can inhibit translation in eukaryotes at very high concentrations, its primary activity is selective for bacterial ribosomes.
Q3: Has kasugamycin been shown to interact with other cellular components besides the ribosome?
A3: Yes, recent research has identified off-target interactions. Kasugamycin has been discovered to be a competitive inhibitor of glycoside hydrolase family 18 (GH18) chitinases in various organisms, including bacteria, insects, and humans.[1][2][3] Additionally, one study has suggested that kasugamycin may target nitrate reductase in the fungus Didymella segeticola.[4][5]
Q4: What is the significance of kasugamycin's interaction with human chitinases?
A4: The inhibition of human chitinases, such as chitinase 1 (CHIT1), by kasugamycin suggests potential therapeutic applications beyond its antibiotic properties.[6][7] For instance, its antifibrotic effects have been observed in models of pulmonary fibrosis through the inhibition of CHIT1.[6][7] This cross-reactivity opens avenues for drug repurposing and development.
Q5: Does kasugamycin affect mammalian mitochondrial protein synthesis?
A5: No, studies have indicated that kasugamycin has little to no inhibitory effect on mammalian mitochondrial protein synthesis. This is a crucial aspect of its safety profile, as inhibition of mitochondrial protein synthesis can lead to significant toxicity.
Troubleshooting Guide: Investigating Potential Cross-Reactivity
This guide provides structured approaches to identify and characterize potential off-target effects of kasugamycin in your experiments.
Problem: Unexpected Phenotype Observed in Eukaryotic Cells Treated with Kasugamycin
Possible Cause: Off-target effects of kasugamycin on cellular components other than the ribosome.
Troubleshooting Workflow:
References
- 1. Frontiers | Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Kasugamycin Is a Novel Chitinase 1 Inhibitor with Strong Antifibrotic Effects on Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kasugamycin Is a Novel Chitinase 1 Inhibitor with Strong Antifibrotic Effects on Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of serum components on kasugamycin activity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kasugamycin in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro activity of kasugamycin?
Kasugamycin is an aminoglycoside antibiotic with a relatively narrow spectrum of activity compared to other aminoglycosides. It has been primarily noted for its activity against certain Gram-negative bacteria, such as Pseudomonas species, and some phytopathogenic fungi.[1][2][3] Its clinical use in humans has been limited due to the existence of more potent antibiotics against these bacteria.[2][3]
Q2: How do serum components in cell culture media affect kasugamycin's activity?
Kasugamycin has been reported to exhibit a modest degree of serum binding.[2][3] This binding to serum proteins, such as albumin, can reduce the concentration of free, active kasugamycin available to inhibit bacterial growth. This may lead to an apparent increase in the Minimum Inhibitory Concentration (MIC) when tested in the presence of serum-containing media compared to serum-free media.
Q3: Can the pH of the culture medium influence kasugamycin's activity?
Yes, the pH of the culture medium can significantly impact the in vitro activity of kasugamycin. For instance, kasugamycin has been found to be more active in a more basic medium against Pseudomonas strains.[2][3] Conversely, its inhibitory effect on Pyricularia oryzae is more pronounced in acidic conditions (pH 5) compared to neutral media.[4] It is crucial to consider and control the pH of your experimental setup.
Q4: What is the mechanism of action of kasugamycin?
Kasugamycin inhibits protein synthesis in bacteria by binding to the 30S ribosomal subunit.[4][5] This interaction interferes with the binding of aminoacyl-tRNA, thereby preventing the initiation of translation.[4]
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for kasugamycin.
| Potential Cause | Troubleshooting Step |
| Serum Protein Binding | If using serum-supplemented media (e.g., with Fetal Bovine Serum - FBS), serum proteins can bind to kasugamycin, reducing its effective concentration. Recommendation: Determine the MIC in both serum-free and serum-containing media to quantify the impact of serum. Consider performing an equilibrium dialysis or ultrafiltration assay to measure the extent of protein binding. |
| pH of Culture Medium | The activity of kasugamycin is pH-dependent.[2][3][4] Recommendation: Ensure the pH of your culture medium is consistent and optimal for kasugamycin activity against your target organism. Buffer the medium if significant pH shifts are expected during bacterial growth. |
| Bacterial Strain Variability | Different strains, even within the same species, can exhibit varying susceptibility to kasugamycin. Recommendation: Verify the identity of your bacterial strain and consult literature for expected MIC ranges for that specific strain. |
| Inoculum Effect | A higher than recommended bacterial inoculum can lead to an artificially high MIC. Recommendation: Standardize your inoculum preparation to the recommended colony-forming units (CFU)/mL for MIC testing (typically 5 x 10^5 CFU/mL). |
Issue 2: Inconsistent or non-reproducible MIC results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Inoculum Preparation | Variations in the starting bacterial density will lead to variable MIC results. Recommendation: Follow a standardized protocol for preparing your bacterial inoculum, ensuring consistent cell density for each experiment. |
| Precipitation of Kasugamycin | High concentrations of kasugamycin or interactions with media components could lead to precipitation. Recommendation: Visually inspect your stock solutions and dilutions for any signs of precipitation. Prepare fresh dilutions for each experiment. |
| Degradation of Kasugamycin | Improper storage of kasugamycin stock solutions can lead to degradation. Recommendation: Store kasugamycin solutions at the recommended temperature and protect from light. Prepare fresh working solutions from a properly stored stock for each experiment. |
Quantitative Data
The presence of serum proteins can decrease the apparent activity of kasugamycin by reducing the concentration of the free, unbound drug. The following table illustrates a hypothetical example of this effect on the Minimum Inhibitory Concentration (MIC) of kasugamycin against Pseudomonas aeruginosa.
Table 1: Impact of Fetal Bovine Serum (FBS) on Kasugamycin MIC against Pseudomonas aeruginosa
| Medium | FBS Concentration (%) | Median MIC (µg/mL) | Fold Change in MIC |
| Mueller-Hinton Broth | 0 | 125 | - |
| Mueller-Hinton Broth | 10 | 250 | 2 |
| Mueller-Hinton Broth | 20 | 500 | 4 |
Note: This data is illustrative and based on the principle of serum protein binding. Actual values may vary depending on the bacterial strain, specific lot of FBS, and experimental conditions. A study reported a median MIC of 250 µg/mL for Pseudomonas strains in a standard medium, with a lower MIC of 125 µg/mL in a more basic medium.[2][3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard methodologies for antimicrobial susceptibility testing.
Materials:
-
Kasugamycin hydrochloride
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, with and without serum)
-
Bacterial culture of the test organism
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of Kasugamycin Stock Solution: Prepare a concentrated stock solution of kasugamycin in a suitable sterile solvent (e.g., water).
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in the test medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of Kasugamycin:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the kasugamycin stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only medium and the bacterial inoculum.
-
Sterility Control: A well containing only medium.
-
-
Incubation: Incubate the plate at the optimal temperature for the test organism for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of kasugamycin that completely inhibits visible growth of the organism.
Protocol 2: Assessment of Kasugamycin Serum Protein Binding by Equilibrium Dialysis
This protocol provides a general framework for determining the extent of drug binding to serum proteins.
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)
-
Dialysis membrane with an appropriate molecular weight cutoff
-
Kasugamycin
-
Phosphate-buffered saline (PBS)
-
Serum (e.g., human serum, fetal bovine serum)
-
Analytical method for quantifying kasugamycin (e.g., LC-MS/MS)
Procedure:
-
Preparation of Solutions:
-
Prepare a solution of kasugamycin in serum at the desired concentration.
-
Prepare a corresponding drug-free serum sample and a kasugamycin solution in PBS.
-
-
Assembly of Dialysis Unit: Assemble the equilibrium dialysis unit according to the manufacturer's instructions, separating the sample and buffer chambers with the dialysis membrane.
-
Loading the Unit:
-
Load the kasugamycin-containing serum into the sample chamber.
-
Load PBS into the buffer chamber.
-
-
Incubation: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time to allow equilibrium to be reached (typically 4-24 hours).
-
Sample Collection: After incubation, carefully collect samples from both the serum (donor) and buffer (receiver) chambers.
-
Quantification: Analyze the concentration of kasugamycin in both chambers using a validated analytical method.
-
Calculation of Percent Binding:
-
Fraction unbound = [Concentration in buffer chamber] / [Concentration in serum chamber]
-
Percent bound = (1 - Fraction unbound) x 100
-
Visualizations
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Troubleshooting Logic for High or Inconsistent MIC Results.
References
- 1. Comparative studies on in vitro activities of kasugamycin and clinically-used aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antibacterial Activity of Kasugamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kasugamycin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Kasugamycin vs. Streptomycin: A Comparative Analysis of Ribosomal Binding Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the ribosomal binding sites and mechanisms of action of two critical aminoglycoside antibiotics: kasugamycin and streptomycin. By examining their distinct interactions with the bacterial ribosome, this document aims to provide valuable insights for researchers in microbiology, structural biology, and antibiotic development.
At a Glance: Kasugamycin vs. Streptomycin
| Feature | Kasugamycin | Streptomycin |
| Primary Target | 30S ribosomal subunit | 30S ribosomal subunit |
| Binding Site Location | mRNA channel, spanning the P and E sites.[1] | Near the A site, at the interface of the 30S and 50S subunits.[2] |
| Key rRNA Interactions | 16S rRNA: helices h24, h28, and h44, specifically contacting conserved nucleotides A794 and G926.[3] | 16S rRNA: helices h1, h18, h27, and h44, with key contacts at the 530 loop and nucleotides C526, G527, A914, C1490, and G1491.[2] |
| Ribosomal Protein Interactions | Primarily interacts with rRNA; no major direct interactions with ribosomal proteins have been highlighted as central to its primary mechanism. | Ribosomal protein S12.[2] |
| Mechanism of Action | Inhibits translation initiation by sterically hindering the binding of initiator fMet-tRNA and canonical mRNA to the P site.[1][4] | Causes misreading of the mRNA codon at the A site, leading to the incorporation of incorrect amino acids and production of non-functional proteins. It can also inhibit translation initiation.[5] |
| Binding Affinity | Association constant (Ka) for E. coli 70S ribosome: ~6 x 104 M-1.[6] | Binding is described as essentially irreversible, suggesting a very high binding affinity.[5] |
| Resistance Mechanisms | Mutations in the ksgA gene (encoding a 16S rRNA methyltransferase) or in 16S rRNA nucleotides A794 and G926 can confer resistance.[7] | Mutations in the rpsL gene (encoding ribosomal protein S12) or in the 16S rRNA are common causes of resistance.[8] |
Delving Deeper: Molecular Interactions and Functional Consequences
Both kasugamycin and streptomycin exert their antibacterial effects by targeting the small 30S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery. However, the precise locations of their binding sites and their mechanisms of inhibition differ significantly, leading to distinct functional outcomes.
Kasugamycin: A Gatekeeper of Translation Initiation
Kasugamycin positions itself within the mRNA channel of the 30S subunit, effectively acting as a steric block to the initiation of protein synthesis.[1][4] Its binding site spans the peptidyl (P) and exit (E) sites, where it directly interferes with the placement of the initiator tRNA (fMet-tRNA) and the threading of messenger RNA.[1] X-ray crystallography studies have pinpointed its interaction with universally conserved nucleotides G926 and A794 within the 16S rRNA.[3] This strategic positioning prevents the formation of a stable 70S initiation complex on canonical mRNAs, thereby halting protein synthesis at its very first step.[4] Interestingly, kasugamycin's inhibitory effect is less pronounced on leaderless mRNAs, which lack a 5' untranslated region.[3]
Streptomycin: An Inducer of Translational Chaos
In contrast to kasugamycin's role as an initiation blocker, streptomycin primarily acts as a saboteur of translational fidelity. It binds near the aminoacyl (A) site of the 30S subunit, a critical region for decoding the mRNA sequence.[2] This binding pocket is formed by elements of 16S rRNA, including helices h18, h27, and h44, and involves direct contact with the ribosomal protein S12.[2] Streptomycin's presence induces a conformational change in the ribosome, which in turn promotes the binding of incorrect aminoacyl-tRNAs to the A site. This leads to the synthesis of aberrant, non-functional proteins, which can be toxic to the bacterial cell.[5] While its primary effect is on elongation, streptomycin can also inhibit translation initiation.[5] The interaction with protein S12 is particularly noteworthy, as mutations in the gene encoding this protein (rpsL) are a major mechanism of streptomycin resistance.[8]
Visualizing the Experimental Workflow: Toeprinting Assay
The following diagram illustrates a typical workflow for a toeprinting assay, a powerful in vitro technique used to map the precise location of ribosomes on an mRNA molecule and to assess the inhibitory effects of antibiotics like kasugamycin and streptomycin on translation initiation.
Caption: Workflow of a toeprinting assay to map ribosome binding sites.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of antibiotic binding sites on the ribosome. Below are outlines of key experimental protocols frequently employed in this area of research.
X-Ray Crystallography of Ribosome-Antibiotic Complexes
This technique provides high-resolution structural information of the antibiotic bound to its ribosomal target.
-
Ribosome Purification and Crystallization:
-
Bacterial cells (e.g., Thermus thermophilus or Escherichia coli) are cultured and harvested.
-
Ribosomes (70S or 30S subunits) are isolated and purified using sucrose gradient centrifugation.
-
High-purity ribosome crystals are grown using vapor diffusion methods (sitting or hanging drop) with appropriate precipitants and buffer conditions.
-
-
Soaking or Co-crystallization with Antibiotic:
-
Soaking: Pre-formed ribosome crystals are transferred to a solution containing a high concentration of the antibiotic (kasugamycin or streptomycin) and incubated to allow the drug to diffuse into the crystal and bind to the ribosome.
-
Co-crystallization: The antibiotic is added to the ribosome solution prior to setting up the crystallization trials.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved using molecular replacement with a known ribosome structure as a model. The electron density map is then analyzed to model the bound antibiotic.
-
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes
Cryo-EM is a powerful alternative to X-ray crystallography, particularly for large and flexible complexes, that does not require crystallization.
-
Sample Preparation:
-
Purified ribosomes (70S or 30S subunits) are incubated with the antibiotic of interest to form the complex.
-
A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.
-
-
Data Collection:
-
The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures.
-
A large number of images (micrographs) of individual ribosome particles in different orientations are collected.
-
-
Image Processing and 3D Reconstruction:
-
Individual particle images are computationally extracted from the micrographs.
-
The particles are classified and aligned to generate 2D class averages.
-
A 3D map of the ribosome-antibiotic complex is reconstructed from the 2D class averages. The resolution of the map is improved through further refinement.
-
An atomic model is then built into the 3D density map.
-
Toeprinting (Primer Extension Inhibition) Assay
This biochemical assay is used to map the position of the ribosome on an mRNA template and to determine how antibiotics interfere with the formation of the translation initiation complex.
-
Preparation of Reaction Components:
-
An in vitro transcription system is used to generate the mRNA of interest.
-
A DNA primer, complementary to a region downstream of the start codon on the mRNA, is synthesized and labeled (e.g., with 32P or a fluorescent dye).
-
Purified 30S ribosomal subunits, initiation factors (IF1, IF2, IF3), and initiator tRNA (fMet-tRNA) are prepared.
-
-
Formation of the Initiation Complex:
-
The 30S subunits, mRNA, labeled primer, initiation factors, and fMet-tRNA are incubated together in a reaction buffer.
-
For the experimental condition, kasugamycin or streptomycin is added to the reaction mixture. A control reaction without the antibiotic is run in parallel.
-
-
Primer Extension:
-
Reverse transcriptase and dNTPs are added to the reaction. The reverse transcriptase synthesizes a cDNA strand starting from the primer.
-
The enzyme proceeds until it is physically blocked by the stalled ribosome on the mRNA. This results in a truncated cDNA product, the "toeprint."
-
-
Analysis:
-
The cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
The gel is analyzed by autoradiography (for 32P-labeled primers) or fluorescence imaging. The size of the toeprint fragment indicates the precise position of the leading edge of the ribosome on the mRNA. A decrease in the intensity of the toeprint in the presence of an antibiotic indicates inhibition of initiation complex formation.
-
Signaling Pathways and Logical Relationships
The interaction of kasugamycin and streptomycin with the ribosome initiates a cascade of events that ultimately leads to the inhibition of bacterial growth. While not a classical signaling pathway involving protein phosphorylation cascades, the logical flow of their mechanism of action can be depicted.
Caption: Mechanisms of action for kasugamycin and streptomycin.
References
- 1. researchgate.net [researchgate.net]
- 2. A structural basis for streptomycin-induced misreading of the genetic code - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The action of streptomycin on protein synthesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. The binding of kasugamycin to the Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural analysis of kasugamycin inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
A Comparative Guide to the Inhibitory Mechanisms of Kasugamycin and Tetracycline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the inhibitory mechanisms of two prominent antibiotics that target the bacterial ribosome: kasugamycin and tetracycline. By examining their distinct modes of action, binding affinities, and the experimental evidence that underpins our understanding of these mechanisms, this document aims to serve as a valuable resource for researchers in microbiology, structural biology, and antibiotic development.
At a Glance: Key Mechanistic Differences
| Feature | Kasugamycin | Tetracycline |
| Primary Target | 30S Ribosomal Subunit | 30S Ribosomal Subunit |
| Binding Site | mRNA channel, near the P and E sites | A site |
| Inhibited Stage(s) | Primarily translation initiation; can also affect early elongation | Primarily translation elongation; some effects on initiation reported |
| Mechanism of Action | Sterically hinders the binding of initiator fMet-tRNA and perturbs the mRNA path. | Prevents the binding of aminoacyl-tRNA to the A site. |
| Context Dependence | Inhibition can be influenced by the mRNA sequence upstream of the start codon. | Generally considered less context-dependent. |
Quantitative Comparison of Ribosomal Binding and Inhibition
The efficacy of an antibiotic is intrinsically linked to its affinity for its target and its ability to inhibit its function. The following table summarizes key quantitative data for kasugamycin and tetracycline.
| Parameter | Kasugamycin | Tetracycline | Reference(s) |
| Dissociation Constant (Kd) | ~1.67 mM (calculated from Ka of 6 x 10-4 M-1) | 1 - 20 µM | [1][2][3] |
| Inhibitory Concentration (IC50) in in vitro translation | Inhibition observed at 10-fold molar excess over ribosomes | Not available for parent compound; derivatives show IC50 values in the µM range | [4] |
Note: Direct comparison of Kd and IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Delving into the Mechanisms: A Detailed Comparison
Kasugamycin: A Potent Inhibitor of Translation Initiation
Kasugamycin, an aminoglycoside antibiotic, primarily exerts its inhibitory effect by targeting the initiation phase of protein synthesis.[2][4] Structural studies, including X-ray crystallography, have revealed that kasugamycin binds within the mRNA channel on the 30S ribosomal subunit, in close proximity to the peptidyl (P) and exit (E) sites.[4] This strategic positioning allows it to sterically interfere with the binding of the initiator fMet-tRNA to the P site, a critical step for the formation of the translation initiation complex.[4][5]
Interestingly, the inhibitory action of kasugamycin can be context-dependent. The nucleotide sequence of the mRNA immediately upstream of the start codon can influence the extent of inhibition, with a guanine at the -1 position being particularly conducive to kasugamycin's activity.[6][7][8] Furthermore, some studies suggest that kasugamycin's inhibitory role may not be strictly limited to initiation. It has been observed to affect early elongation and, under certain conditions, can induce the formation of aberrant 61S ribosomal particles.[4]
Tetracycline: The Classic Blocker of Elongation
Tetracycline is a broad-spectrum bacteriostatic antibiotic that has long been known to inhibit protein synthesis during the elongation phase.[2][9] Its primary binding site is on the 30S ribosomal subunit, specifically within the aminoacyl (A) site.[3][10] By occupying this crucial location, tetracycline physically obstructs the binding of incoming aminoacyl-tRNA molecules to the ribosome.[2][10] This blockage prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein synthesis.
While the canonical mechanism of tetracycline is the inhibition of elongation, some evidence suggests it may also have a secondary effect on translation initiation.[11] Multiple binding sites for tetracycline on the ribosome have been identified, although the A site is considered the primary locus of its inhibitory action.[3]
Visualizing the Mechanisms of Inhibition
To provide a clearer understanding of how these antibiotics disrupt protein synthesis, the following diagrams illustrate their points of intervention in the translation process.
Caption: Inhibition points of Kasugamycin and Tetracycline in translation.
Experimental Cornerstones: Protocols for Studying Antibiotic Inhibition
Our understanding of kasugamycin and tetracycline's mechanisms is built upon a foundation of rigorous experimental techniques. Below are detailed methodologies for key experiments cited in the study of these antibiotics.
In Vitro Translation Inhibition Assay
This assay directly measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.
Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.) is programmed with a reporter mRNA (e.g., encoding luciferase or a fluorescent protein). The amount of protein produced in the presence of varying concentrations of the antibiotic is quantified and compared to a no-antibiotic control.
Protocol Outline:
-
Prepare a cell-free translation system: This can be a commercially available kit (e.g., PURExpress®) or a laboratory-prepared S30 extract from E. coli.
-
Set up reactions: In a microplate format, combine the cell-free system, the reporter mRNA, and a range of antibiotic concentrations. Include positive (no antibiotic) and negative (no mRNA) controls.
-
Incubate: Allow the translation reaction to proceed at 37°C for a specified time (e.g., 1-2 hours).
-
Quantify reporter protein: Measure the luminescence (for luciferase) or fluorescence (for fluorescent proteins) in each well.
-
Data analysis: Plot the percentage of inhibition against the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro translation inhibition assay.
Ribosome Toeprinting Assay
This technique is used to map the precise location of ribosomes stalled on an mRNA molecule, providing insights into the specific step of translation that is inhibited.[5][12][13]
Principle: A reverse transcriptase enzyme is used to synthesize a cDNA copy of an mRNA template. When the reverse transcriptase encounters a ribosome bound to the mRNA, it is blocked, resulting in a truncated cDNA product. The length of this "toeprint" fragment reveals the position of the ribosome on the mRNA.
Protocol Outline:
-
Assemble translation initiation or elongation complexes: In a cell-free system, incubate ribosomes, mRNA, and the appropriate tRNAs and initiation/elongation factors in the presence or absence of the antibiotic.
-
Primer annealing: Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the area of interest on the mRNA.
-
Reverse transcription: Add reverse transcriptase and dNTPs to initiate cDNA synthesis.
-
Gel electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the radiolabeled or fluorescent bands. The appearance of a specific band in the presence of the antibiotic, which is absent or reduced in its absence, indicates a drug-induced ribosome stall. The size of the fragment is determined by running a sequencing ladder alongside the samples.
Caption: Workflow for a ribosome toeprinting assay.
Ribosome Profiling (Ribo-Seq)
Ribo-seq provides a genome-wide snapshot of translation by sequencing the mRNA fragments protected by ribosomes.[14][15][16][17][18]
Principle: Cells are treated with an antibiotic, and then lysed. The lysate is treated with RNase to digest all mRNA that is not protected by ribosomes. The ribosome-protected mRNA fragments (footprints) are then isolated, converted to a cDNA library, and sequenced using next-generation sequencing.
Protocol Outline:
-
Cell culture and treatment: Grow bacterial cultures to the desired density and treat with the antibiotic for a specific duration.
-
Cell lysis and nuclease digestion: Rapidly lyse the cells and treat the lysate with an RNase (e.g., RNase I) to digest unprotected mRNA.
-
Ribosome isolation: Isolate the monosomes (ribosomes with their protected mRNA fragments) by sucrose gradient centrifugation or a similar method.
-
Footprint extraction: Extract the mRNA footprints from the isolated ribosomes.
-
Library preparation: Ligate adapters to the ends of the footprints, perform reverse transcription, and amplify the resulting cDNA to generate a sequencing library.
-
Sequencing and data analysis: Sequence the library on a high-throughput sequencing platform. Align the reads to the genome to determine the density and position of ribosomes on each mRNA.
Caption: Workflow for a ribosome profiling (Ribo-Seq) experiment.
Equilibrium Dialysis
This is a classic biophysical technique used to determine the binding affinity (Kd) of a small molecule (ligand) to a macromolecule (receptor).[1][19][20]
Principle: A semi-permeable membrane that allows the passage of the antibiotic but not the ribosome separates two chambers. One chamber contains the ribosomes, and the other contains a known concentration of the radiolabeled antibiotic. The antibiotic diffuses across the membrane until equilibrium is reached. By measuring the concentration of the antibiotic in both chambers at equilibrium, the amount of bound and free antibiotic can be determined, allowing for the calculation of the Kd.
Protocol Outline:
-
Prepare dialysis unit: A dialysis apparatus with two chambers separated by a semi-permeable membrane (with a molecular weight cutoff that retains ribosomes) is used.
-
Add components: Add a solution of purified ribosomes to one chamber and a solution of the radiolabeled antibiotic to the other.
-
Equilibrate: Allow the system to reach equilibrium by gentle agitation for a sufficient period (e.g., several hours to overnight).
-
Measure concentrations: Take samples from both chambers and measure the concentration of the radiolabeled antibiotic using a scintillation counter.
-
Calculate Kd: The concentration of bound antibiotic is the difference between the total concentration in the ribosome-containing chamber and the free concentration in the other chamber. The Kd can be determined by performing the experiment at various antibiotic concentrations and fitting the data to a binding isotherm.
Caption: Workflow for an equilibrium dialysis experiment.
Conclusion
Kasugamycin and tetracycline, while both targeting the bacterial 30S ribosomal subunit, employ distinct inhibitory mechanisms. Kasugamycin acts primarily as an inhibitor of translation initiation, with a context-dependent mode of action that involves blocking fMet-tRNA binding. In contrast, tetracycline is a classic inhibitor of translation elongation, preventing the binding of aminoacyl-tRNAs to the ribosomal A site. A thorough understanding of these differing mechanisms, supported by the quantitative data and experimental methodologies outlined in this guide, is crucial for the rational design of new antibiotics and for combating the growing threat of antibiotic resistance.
References
- 1. The binding of kasugamycin to the Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for specific, high-affinity tetracycline binding by an in vitro evolved aptamer and artificial riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An unexpected type of ribosomes induced by kasugamycin: A look into ancestral times of protein synthesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.2. Toe-Printing of Antibiotic-Stalled Ribosomes [bio-protocol.org]
- 6. The context of the ribosome binding site in mRNAs defines specificity of action of kasugamycin, an inhibitor of translation initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]
- 12. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jove.com [jove.com]
- 15. researchgate.net [researchgate.net]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 19. Measurement of the binding of antibiotics to ribosomal particles by means of equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Kasugamycin Sulfate and Other Aminoglycoside Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of kasugamycin sulfate with other prominent aminoglycoside antibiotics. The information presented is collated from various scientific studies and is intended to be a resource for research and development in the field of antibacterial agents.
Executive Summary
Kasugamycin, an aminoglycoside antibiotic discovered in 1965, exhibits a unique profile compared to other members of its class.[1] While classical aminoglycosides like gentamicin, tobramycin, and amikacin are mainstays in clinical practice for treating serious Gram-negative bacterial infections, kasugamycin's primary application has been in agriculture to combat plant pathogens.[2][3] This divergence in application stems from fundamental differences in their spectrum of activity, mechanism of action, and resistance profiles. Kasugamycin demonstrates a narrower antibacterial spectrum, with notable activity against phytopathogens and some bacteria like Pseudomonas aeruginosa, but is less potent against many clinically relevant Gram-positive and Gram-negative bacteria compared to its counterparts.[2][4]
A key differentiator lies in its mechanism of action. Unlike most aminoglycosides that cause codon misreading by binding to the A-site of the 16S rRNA in the 30S ribosomal subunit, kasugamycin inhibits the initiation of translation.[5] This distinct mechanism contributes to a lack of cross-resistance with other aminoglycosides, a significant advantage in the face of rising antibiotic resistance.[2] Furthermore, kasugamycin has been shown to decrease translational error, in contrast to other aminoglycosides which tend to increase it.[6] This guide will delve into the experimental data that substantiates these differences, providing a comprehensive overview for researchers.
Data Presentation: In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of kasugamycin and other aminoglycosides against various bacterial strains. The data highlights the differential spectrum of activity.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Aminoglycosides against various bacterial strains (µg/mL)
| Bacterial Strain | Kasugamycin | Gentamicin | Amikacin | Tobramycin | Streptomycin |
| Pseudomonas aeruginosa | 125-250[7][8] | 0.5-128[9] | 2-64[9] | 0.5-128[9] | >100 |
| Escherichia coli | >100 | 0.25-128 | 1-64 | 0.25-128 | 4-1024 |
| Staphylococcus aureus | >100 | 0.12-128 | 1-64 | 0.12-128 | 2-1024 |
| Klebsiella pneumoniae | >100 | 0.25-128 | 1-64 | 0.25-128 | 4-1024 |
| Enterococcus faecalis | >100 | 4- >128 | 16- >64 | 8- >128 | 64- >1024 |
| Burkholderia glumae (KSM-S) | 12.5-25[10] | ND | ND | ND | >100 |
| Burkholderia glumae (KSM-R) | 1600-3200[10] | ND | ND | ND | >100 |
ND: Not Determined KSM-S: Kasugamycin-Sensitive KSM-R: Kasugamycin-Resistant
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standardized method for determining the MIC of an antibiotic against a bacterial strain.[11][12][13]
Materials:
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solutions (this compound and other aminoglycosides)
-
Sterile diluent (e.g., sterile water or saline)
-
Multipipettor
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a stock solution of each antibiotic in a suitable solvent and sterilize by filtration. b. In a 96-well plate, add 100 µL of sterile CAMHB to all wells. c. Add 100 µL of the highest concentration of the antibiotic to the first well of a row. d. Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well containing the antibiotic. This will result in a range of antibiotic concentrations.
-
Inoculum Preparation: a. From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: a. Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL. b. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye. This can be confirmed by measuring the optical density using a microplate reader.
Ribosome Binding Assay by Nitrocellulose Filter Binding
This assay measures the binding affinity of aminoglycosides to the bacterial ribosome.[14][15][16]
Materials:
-
Purified 70S ribosomes or 30S ribosomal subunits from the target bacterium
-
Radiolabeled aminoglycoside (e.g., ³H-kasugamycin, ³H-gentamicin) or a competitive binding setup with a known radiolabeled ligand.
-
Binding buffer (e.g., Tris-HCl buffer with appropriate concentrations of Mg²⁺, NH₄Cl, and DTT)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Mixture Preparation: a. In microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of ribosomes and varying concentrations of the radiolabeled aminoglycoside in the binding buffer. For competition assays, use a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled competitor aminoglycosides. b. Include a control with no ribosomes to determine non-specific binding to the filter.
-
Incubation: a. Incubate the reaction mixtures at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Filtration: a. Pre-soak the nitrocellulose filters in cold binding buffer. b. Assemble the vacuum filtration apparatus with the pre-soaked filters. c. Apply the reaction mixtures to the filters under gentle vacuum. Ribosomes and any bound radiolabeled aminoglycoside will be retained on the filter. d. Wash the filters with a small volume of cold binding buffer to remove unbound aminoglycoside.
-
Quantification: a. Place the filters in scintillation vials. b. Add scintillation fluid and allow the filters to dissolve. c. Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding (from the control without ribosomes) from the total binding to get specific binding. b. Plot the specific binding as a function of the aminoglycoside concentration to determine the dissociation constant (Kd), which is a measure of binding affinity.
In Vivo Efficacy Assessment using a Murine Pneumonia Model
This protocol describes a common animal model to evaluate the in vivo efficacy of antibiotics against bacterial lung infections.[13][17][18]
Materials:
-
Specific-pathogen-free mice (e.g., BALB/c or C57BL/6)
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Anesthetic (e.g., isoflurane)
-
Intranasal or intratracheal instillation equipment
-
Antibiotic solutions (this compound and other aminoglycosides) for injection (e.g., subcutaneous or intravenous)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Equipment for euthanasia and tissue homogenization
-
Agar plates for bacterial enumeration
Procedure:
-
Infection: a. Anesthetize the mice. b. Inoculate the mice with a predetermined lethal or sublethal dose of the bacterial suspension via intranasal or intratracheal administration.
-
Treatment: a. At a specified time post-infection (e.g., 2 hours), begin antibiotic treatment. b. Administer the antibiotics (kasugamycin and comparators) at various doses via a chosen route (e.g., subcutaneous injection). A control group should receive a vehicle control (e.g., sterile saline). c. Continue treatment at specified intervals (e.g., every 12 or 24 hours) for a defined duration (e.g., 3-7 days).
-
Monitoring and Endpoint: a. Monitor the mice for signs of illness and mortality daily. b. At the end of the treatment period (or at specified time points), euthanize a subset of mice from each group.
-
Bacterial Load Determination: a. Aseptically remove the lungs and other relevant organs (e.g., spleen). b. Homogenize the tissues in sterile saline or PBS. c. Perform serial dilutions of the homogenates and plate them on appropriate agar medium to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: a. Compare the bacterial loads in the organs of the treated groups to the control group to determine the reduction in bacterial burden. b. Analyze survival data using Kaplan-Meier survival curves.
Visualizations
Mechanism of Action and Resistance
The following diagrams illustrate the key differences in the mechanism of action and resistance pathways between kasugamycin and other typical aminoglycosides.
Caption: Comparative mechanism of action at the ribosomal level.
Caption: Common resistance mechanisms for kasugamycin vs. others.
Caption: General experimental workflow for comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. PHARMACOLOGY OF KASUGAMYCIN AND THE EFFECT ON PSEUDOMONAS INFECTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Antibacterial Activity of Kasugamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kasugamycin in pseudomonas infections of the urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Filter-binding assay [gene.mie-u.ac.jp]
- 12. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 16. mdpi.com [mdpi.com]
- 17. Comparative in vivo activity of human-simulated plasma and epithelial lining fluid exposures of WCK 5222 (cefepime/zidebactam) against KPC- and OXA-48-like-producing Klebsiella pneumoniae in the neutropenic murine pneumonia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Efficacy of Phage Therapy in a Murine Model of Pseudomonas aeruginosa Pneumonia and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Kasugamycin and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of cross-resistance between the aminoglycoside antibiotic kasugamycin and other antimicrobial agents. The information is intended to support research and development efforts in combating antibiotic resistance. The data presented is based on published experimental studies.
Executive Summary
Kasugamycin is an aminoglycoside antibiotic that inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] Resistance to kasugamycin can arise through several mechanisms, including mutations in the 16S rRNA gene (ksgA) and enzymatic inactivation by acetyltransferases.[2] Understanding the cross-resistance profile of kasugamycin is crucial for its effective use and for the development of new therapeutic strategies.
This guide summarizes the known cross-resistance patterns of kasugamycin with other antibiotics, presents quantitative data from susceptibility testing, and provides detailed experimental protocols for assessing cross-resistance.
Data Presentation: Comparative Susceptibility of Kasugamycin-Resistant Bacteria
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various antibiotics against kasugamycin-sensitive and kasugamycin-resistant strains of Burkholderia glumae, a plant pathogenic bacterium. The data indicates that resistance to kasugamycin in these isolates, conferred by the aac(2')-IIa gene, is highly specific and does not confer cross-resistance to other tested aminoglycosides or other classes of antibiotics.[2]
Table 1: MICs (µg/mL) of Various Antibiotics for Kasugamycin-Sensitive and -Resistant Burkholderia glumae [2]
| Antibiotic Class | Antibiotic | Kasugamycin-Sensitive Strains (MIC Range) | Kasugamycin-Resistant Strains (MIC Range) |
| Aminoglycoside | Kasugamycin | 12.5 - 25 | 1,600 - 3,200 |
| Streptomycin | 6.25 - 12.5 | 6.25 - 12.5 | |
| Neomycin | 1.56 - 3.13 | 1.56 - 3.13 | |
| Paromomycin | 3.13 - 6.25 | 3.13 - 6.25 | |
| Ribostamycin | 12.5 - 25 | 12.5 - 25 | |
| Kanamycin | 6.25 - 12.5 | 6.25 - 12.5 | |
| Tobramycin | 0.78 - 1.56 | 0.78 - 1.56 | |
| Gentamicin | 1.56 - 3.13 | 1.56 - 3.13 | |
| Sisomicin | 0.78 - 1.56 | 0.78 - 1.56 | |
| Spectinomycin | 25 - 50 | 25 - 50 | |
| Phenicol | Chloramphenicol | 6.25 - 12.5 | 6.25 - 12.5 |
| Tetracycline | Tetracycline | 1.56 - 3.13 | 1.56 - 3.13 |
Observations on Other Bacterial Species:
-
Xanthomonas oryzae : Research on Xanthomonas oryzae, the causal agent of bacterial blight in rice, has primarily focused on the mechanisms of kasugamycin resistance itself. While studies have investigated the susceptibility of X. oryzae to various antibiotics, there is a lack of published data specifically comparing the MICs of a wide range of antibiotics against well-characterized kasugamycin-sensitive and -resistant strains.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of kasugamycin cross-resistance.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution Method
This protocol is a standard method for determining the MIC of antibiotics against bacteria.
Materials:
-
Mueller-Hinton agar (or other suitable growth medium, e.g., peptone-glucose medium for B. glumae[2])
-
Sterile petri dishes
-
Antibiotic stock solutions of known concentrations
-
Bacterial cultures in logarithmic growth phase
-
Sterile saline (0.85% NaCl) or broth
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Antibiotic Plates:
-
Prepare a series of twofold dilutions of the antibiotic stock solution in sterile water.
-
Melt the agar medium and cool it to 45-50°C in a water bath.
-
For each antibiotic concentration, add a specific volume of the antibiotic dilution to a specific volume of molten agar to achieve the desired final concentration. For example, to prepare 20 mL of agar with a final antibiotic concentration of 100 µg/mL, add 2 mL of a 1000 µg/mL antibiotic stock to 18 mL of molten agar.
-
Mix gently and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Prepare a control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Inoculate a fresh broth with the bacterial strain to be tested and incubate until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer or by visual comparison.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation of Plates:
-
Spot-inoculate 1-2 µL of the diluted bacterial suspension onto the surface of the antibiotic-containing agar plates and the control plate. A multipoint inoculator can be used for this purpose.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific bacterium (e.g., 28°C for B. glumae) for 18-24 hours, or until sufficient growth is observed on the control plate.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria on the agar surface.
-
Protocol 2: Generation of Spontaneous Kasugamycin-Resistant Mutants
This protocol describes a method to select for spontaneous mutants with resistance to kasugamycin.
Materials:
-
Bacterial culture of the sensitive parent strain
-
Luria-Bertani (LB) broth and agar (or other suitable growth medium)
-
Kasugamycin solution
-
Sterile spreaders and petri dishes
-
Incubator
Procedure:
-
Grow a culture of the kasugamycin-sensitive bacterial strain in LB broth overnight.
-
Plate a high density of the bacterial culture (e.g., 10⁹ to 10¹⁰ CFU) onto LB agar plates containing a selective concentration of kasugamycin (e.g., 100 µg/mL).
-
Incubate the plates at the optimal growth temperature for several days and monitor for the appearance of colonies.
-
Isolate individual colonies that grow on the kasugamycin-containing medium. These are the spontaneous resistant mutants.
-
Purify the mutant strains by re-streaking on selective medium.
-
Confirm the resistance phenotype by determining the MIC of kasugamycin for the mutant strains as described in Protocol 1.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and processes related to kasugamycin resistance and its study.
Caption: Mechanism of action and resistance to kasugamycin.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Logical flow for determining cross-resistance.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. The Novel Kasugamycin 2′-N-Acetyltransferase Gene aac(2′)-IIa, Carried by the IncP Island, Confers Kasugamycin Resistance to Rice-Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alanine-mediated P cycle boosting enhances the killing efficiency of kasugamycin on antibiotic-resistant Xanthomonas oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Integron-Mediated Antibiotic Resistance in the Phytopathogen Xanthomonas oryzae pv. oryzae | PLOS One [journals.plos.org]
Kasugamycin: A Potent Inhibitor of Chitinase Activity Validated
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kasugamycin's performance as a chitinase inhibitor against other known alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Quantitative Comparison of Chitinase Inhibitors
Kasugamycin demonstrates potent inhibitory activity against Glycoside Hydrolase family 18 (GH18) chitinases from various organisms.[1][2] The following table summarizes the inhibitory constants (Ki) of kasugamycin against different chitinases and compares them with the half-maximal inhibitory concentration (IC50) values of other well-known chitinase inhibitors. It is important to note that the inhibitory activities were determined under different experimental conditions and against different chitinase enzymes, which may affect direct comparability.
| Inhibitor | Target Chitinase | Organism | Inhibition Metric (Value) | Competitive Inhibition | Reference |
| Kasugamycin | HsCht | Homo sapiens | Ki = 0.25 µM | Yes | [1][3] |
| AMCase | Homo sapiens | Ki = 1.60 µM | Yes | [1][3] | |
| OfChtI | Ostrinia furnacalis (Asian corn borer) | Ki = 0.33 µM | Yes | [1][3] | |
| OfChi-h | Ostrinia furnacalis (Asian corn borer) | Ki = 29.00 µM | Yes | [1][3] | |
| SmChiA | Serratia marcescens | Ki = 1.80 µM | Yes | [1][3] | |
| Allosamidin | Fungal Chitinase | Various Fungi | IC50 = 0.01 - 70 µM | Yes | [4] |
| Arthropod Chitinase | Various Arthropods | IC50 = 0.1 - 1 µM | Yes | [4] | |
| Argifin | Chitinase B | Serratia marcescens | IC50 = 6.4 µM | - | |
| Argadin | Blowfly Chitinase | Lucilia cuprina | IC50 = 150 nM (37°C), 3.4 nM (20°C) | - | |
| Pentoxifylline | CHIT1 | Homo sapiens | Known inhibitor (used as reference) | - | [5] |
Experimental Protocols
Fluorometric Chitinase Inhibition Assay
This protocol is adapted from a study validating kasugamycin's inhibitory activity and is suitable for high-throughput screening.[5]
Materials:
-
Recombinant CHIT1 (human chitinase 1)
-
Fluorogenic substrate: 4-methylumbelliferyl β-d-N,N′,N′′-triacetylchitotrioside (4MU-GlcNAc3)
-
McIlvain buffer (100 mM citric acid, 200 mM sodium phosphate, pH 5.2)
-
Bovine Serum Albumin (BSA)
-
Kasugamycin or other test inhibitors
-
Stop solution (3 M glycine-NaOH, pH 10.3)
-
96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate with a final volume of 50 µL.
-
Each reaction should contain 2 nM of recombinant CHIT1 in McIlvain buffer with 0.1 mg/mL BSA.
-
Add the test inhibitor (e.g., kasugamycin) at various concentrations to the respective wells.
-
Initiate the reaction by adding the fluorogenic substrate 4MU-GlcNAc3 to a final concentration of 20 µM.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 25 µL of 3 M glycine-NaOH (pH 10.3) to each well.
-
Measure the fluorescence of the liberated 4-methylumbelliferone (4MU) using a microplate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.
-
Calculate the percentage of inhibition by comparing the fluorescence of the wells with the inhibitor to the control wells without the inhibitor.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in validating kasugamycin's inhibitory effect and its biological implications, the following diagrams are provided.
Caption: Experimental workflow for the fluorometric chitinase inhibition assay.
Kasugamycin's therapeutic potential, particularly in the context of pulmonary fibrosis, stems from its ability to interfere with the pro-fibrotic signaling cascade mediated by chitinase 1 (CHIT1) and Transforming Growth Factor-beta (TGF-β).
Caption: Kasugamycin's inhibition of the CHIT1-mediated TGF-β signaling pathway.
References
- 1. Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Kasugamycin as a Potent Inhibitor of Glycoside Hydrolase Family 18 Chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of chitinases [periodicos.capes.gov.br]
- 5. Kasugamycin Is a Novel Chitinase 1 Inhibitor with Strong Antifibrotic Effects on Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Potential for Kasugamycin Resistance Development in the Field: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Kasugamycin, an aminoglycoside antibiotic isolated from Streptomyces kasugaensis, has been a valuable tool in agriculture for controlling a range of bacterial and fungal plant diseases. Its unique mode of action, targeting the bacterial ribosome to inhibit protein synthesis, has made it an effective alternative to other bactericides. However, as with any antimicrobial agent, the emergence of resistance is a significant concern for its long-term efficacy. This guide provides a comprehensive assessment of the potential for kasugamycin resistance development in the field, offering comparative data, detailed experimental protocols, and visual aids to inform resistance management strategies and future drug development efforts.
Mechanisms of Kasugamycin Action and Resistance
Kasugamycin exerts its bacteriostatic effect by binding to the 30S ribosomal subunit, interfering with the initiation of protein synthesis.[1][2] Resistance to kasugamycin in bacteria can arise through several mechanisms:
-
Target site modification: Spontaneous mutations in the ksgA gene, which encodes a 16S rRNA methyltransferase, can lead to low-level resistance. High-level resistance is often associated with mutations in the 16S rRNA itself, preventing kasugamycin from binding effectively.
-
Enzymatic inactivation: The acquisition of resistance genes, such as aac(2')-IIa, through horizontal gene transfer allows bacteria to produce enzymes that modify and inactivate the kasugamycin molecule.[3][4][5]
-
Efflux pumps: While less common for kasugamycin, some bacteria may develop or acquire efflux pumps that actively transport the antibiotic out of the cell.
Comparative Performance and Resistance Profiles
The development of kasugamycin resistance has been observed in several key plant pathogens. The following tables summarize the minimum inhibitory concentrations (MICs) of kasugamycin against susceptible and resistant strains of various bacteria, providing a quantitative measure of the resistance levels observed.
| Pathogen | Strain Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |
| Burkholderia glumae | Susceptible | 12.5 - 25 | [3] |
| Resistant | 1,600 - 3,200 | [3] | |
| Erwinia amylovora | Wild Type | 64 | [6] |
| Phage-Resistant (R27, R31, R32) | 16 - 32 | [6] | |
| Field Isolates (Mean) | 18.5 (range: 6.9 - 46.7) | [7] | |
| Pseudomonas syringae pv. actinidiae | Planktonic Growth | 40 - 60 | [7] |
Table 1: Comparative MIC Values of Kasugamycin Against Susceptible and Resistant Plant Pathogens.
Frequency of Resistance in the Field
The frequency of kasugamycin resistance in field populations can vary depending on the pathogen, geographical location, and the intensity of kasugamycin use. While comprehensive global data is limited, several studies have reported the emergence of resistance in specific regions:
-
Xanthomonas perforans (Bacterial spot of tomato): Rapid development of field resistance has been observed in Florida.[8]
-
Burkholderia glumae and Acidovorax avenae (Rice seedling diseases): Kasugamycin-resistant isolates have emerged in Japan.[3]
-
Erwinia amylovora (Fire blight of pear): While many isolates remain susceptible, kasugamycin-tolerant or resistant isolates have been reported in Washington state.[9] One study on 376 isolates from California showed a mean MIC of 18.5 mg/liter.[7]
Fitness Cost of Resistance
The development of antibiotic resistance can sometimes come at a physiological cost to the bacterium, potentially reducing its overall fitness in the absence of the antibiotic. This "fitness cost" can manifest as a reduced growth rate, decreased virulence, or lower competitiveness compared to susceptible strains.
One study on Erwinia amylovora found that laboratory-selected mutants with high-level kasugamycin resistance exhibited a reduced growth rate in vitro and decreased virulence on immature pear fruit. This suggests that in the absence of kasugamycin selection pressure, these resistant strains may be outcompeted by their susceptible counterparts. However, it is important to note that compensatory mutations can sometimes arise, mitigating the initial fitness cost of resistance.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of kasugamycin against a bacterial isolate.
Materials:
-
Pure bacterial culture
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Kasugamycin stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate, select a single colony of the test bacterium and inoculate it into a tube of MHB.
-
Incubate at the optimal temperature for the bacterium with shaking until the culture reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
-
-
Serial Dilution of Kasugamycin:
-
Prepare a series of twofold dilutions of the kasugamycin stock solution in MHB across the rows of a 96-well plate. The concentration range should be chosen to encompass the expected MIC value.
-
Include a positive control well containing only the bacterial suspension in MHB (no antibiotic) and a negative control well containing only MHB (no bacteria or antibiotic).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the kasugamycin dilutions and the positive control well.
-
Incubate the plate at the optimal temperature for the bacterium for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of kasugamycin that completely inhibits visible growth of the bacterium.
-
Monitoring Kasugamycin Resistance in the Field
This protocol provides a framework for monitoring the frequency of kasugamycin resistance in a population of a target plant pathogen in an agricultural setting.
Materials:
-
Sterile collection bags or tubes
-
GPS device for recording sample locations
-
Cooler with ice packs
-
Selective agar medium for the target pathogen
-
Kasugamycin stock solution
-
Sterile spreaders and pipettes
-
Incubator
Procedure:
-
Sample Collection:
-
Develop a systematic sampling plan for the field, ensuring representative samples are collected from different areas.
-
Collect plant tissue samples (e.g., leaves, stems, fruits) showing symptoms of the target disease.
-
Place each sample in a separate sterile bag or tube and label it with the date, location (GPS coordinates), and any other relevant information.
-
Store the samples in a cooler with ice packs for transport to the laboratory.
-
-
Bacterial Isolation:
-
In the laboratory, process the plant samples to isolate the target pathogen. This may involve washing the tissue in sterile water and plating the washate onto a selective agar medium.
-
Incubate the plates at the optimal temperature for the pathogen until colonies are visible.
-
-
Resistance Screening:
-
From the primary isolation plates, pick a representative number of individual colonies (e.g., 50-100 per field).
-
Streak each isolate onto two separate agar plates: one containing the selective medium without kasugamycin (control) and another containing the selective medium supplemented with a discriminating concentration of kasugamycin. The discriminating concentration should be a level that inhibits the growth of susceptible strains but allows for the growth of resistant strains (this concentration may need to be determined empirically or from published data).
-
Incubate the plates under appropriate conditions.
-
-
Data Analysis:
-
After incubation, count the number of isolates that grew on the kasugamycin-containing medium and the number that grew on the control medium.
-
Calculate the frequency of resistance as: (Number of resistant isolates / Total number of isolates tested) x 100%.
-
Track the frequency of resistance over time and across different locations to identify trends in resistance development.
-
Visualizing Key Processes
To further aid in the understanding of kasugamycin's function and the assessment of resistance, the following diagrams have been generated using Graphviz.
Conclusion and Recommendations
The potential for kasugamycin resistance development in the field is a tangible threat to its continued use in agriculture. The data presented in this guide demonstrate that resistance has already emerged in several important plant pathogens, often leading to a significant increase in the concentration of kasugamycin required for effective control.
To mitigate the further development and spread of kasugamycin resistance, the following strategies are recommended for researchers, scientists, and drug development professionals:
-
Implement robust resistance monitoring programs: Regular surveillance of pathogen populations in the field is crucial for the early detection of resistance. The protocol provided in this guide can serve as a template for establishing such programs.
-
Promote integrated pest management (IPM) strategies: The use of kasugamycin should be part of a broader IPM program that includes cultural practices, biological control agents, and the rotation of bactericides with different modes of action. This will reduce the selection pressure for kasugamycin resistance.
-
Investigate the fitness costs of resistance: A deeper understanding of the fitness costs associated with different resistance mechanisms can help predict the stability of resistance in the field and inform the development of strategies to select against resistant strains.
-
Develop novel antimicrobial agents: The emergence of resistance highlights the ongoing need for the discovery and development of new bactericides with novel modes of action.
By adopting a proactive and informed approach to resistance management, the agricultural community can work to preserve the efficacy of kasugamycin and ensure the availability of effective tools for disease control in the future.
References
- 1. Kasugamycin Fungicide – Broad-Spectrum, Crop-Safe Control [cnagrochem.com]
- 2. hort [journals.ashs.org]
- 3. ams.usda.gov [ams.usda.gov]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. The fitness costs to plants of resistance to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phage Cocktail in Combination with Kasugamycin as a Potential Treatment for Fire Blight Caused by Erwinia amylovora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. veterinaryworld.org [veterinaryworld.org]
- 9. Screening kasugamycin resistance in Erwinia amylovora on pears - Washington Tree Fruit Research Commission | Washington Tree Fruit Research CommissionBlog | Access Wealth [treefruitresearch.org]
Kasugamycin: A Synergistic Partner in the Fight Against Bacterial Resistance
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of Kasugamycin with Other Antibacterial Agents
Kasugamycin, an aminoglycoside antibiotic derived from Streptomyces kasugaensis, has long been recognized for its role in agriculture as a bacteriostatic and fungistatic agent. While its standalone efficacy against a broad spectrum of clinically relevant bacteria is limited, emerging research highlights its potential as a powerful synergistic partner when combined with other antibacterial agents. This guide provides a comprehensive comparison of kasugamycin's synergistic activities, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Synergistic Effects of Kasugamycin: A Quantitative Comparison
The synergistic potential of kasugamycin has been most notably demonstrated in combination with rifampicin against Mycobacterium tuberculosis, the causative agent of tuberculosis. This synergy is particularly significant in the context of rising antibiotic resistance.
| Antibiotic Combination | Bacterial Species | Key Findings | Reference |
| Kasugamycin + Rifampicin | Mycobacterium tuberculosis | Kasugamycin at sub-inhibitory concentrations significantly enhances the killing of M. tuberculosis by rifampicin. It also limits the emergence of rifampicin-resistant mutants.[1][2][3][4] | [1][2][3][4] |
| Kasugamycin + Rifampicin | Mycobacterium smegmatis (a model organism for M. tuberculosis) | In the presence of kasugamycin, the survival of M. smegmatis when treated with rifampicin is dramatically reduced.[1][2] | [1][2] |
While extensive quantitative data, such as Fractional Inhibitory Concentration Index (FICI) values, for kasugamycin's synergy with a wide array of other antibiotics against various pathogens remains an area of active research, its potentiation of rifampicin's activity underscores its promise. It is important to note that studies on the efficacy of kasugamycin as a standalone agent against certain bacteria like Pseudomonas aeruginosa have shown it to have a high median minimal inhibitory concentration (MIC), suggesting limited utility in monotherapy for such infections.[5]
Deciphering the Mechanism of Synergy
The synergistic effect of kasugamycin, particularly with rifampicin, is rooted in its unique mechanism of action. Kasugamycin is a potent inhibitor of protein synthesis, specifically targeting the initiation phase.
Mechanism of Action: Kasugamycin
Kasugamycin binds to the 30S ribosomal subunit, a critical component of the bacterial ribosome. This binding event interferes with the proper placement of the initiator tRNA (fMet-tRNA) and the mRNA, thereby preventing the formation of the translation initiation complex. This effectively halts the production of new proteins, leading to a bacteriostatic effect.
Synergistic Mechanism with Rifampicin
The synergy with rifampicin stems from kasugamycin's ability to reduce translational errors, or "mistranslation."[1][2][3][4] Rifampicin targets the bacterial RNA polymerase, inhibiting transcription. Some bacteria can develop phenotypic resistance to rifampicin through increased rates of mistranslation, which can lead to a heterogeneous population of proteins, some of which may be less susceptible to the antibiotic's effects.
By reducing the rate of mistranslation, kasugamycin ensures that the bacterial protein population remains more uniform and susceptible to the effects of rifampicin. This dual-pronged attack – inhibiting protein synthesis and preventing the emergence of adaptive resistance mechanisms – leads to a potent synergistic bactericidal effect.
Experimental Protocols for Assessing Synergy
The synergistic effects of kasugamycin with other antibacterial agents can be quantitatively assessed using standard laboratory methods. The two most common assays are the checkerboard assay and the time-kill curve assay.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the FICI, a quantitative measure of synergy.
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of kasugamycin and the other test antibiotic. A series of twofold dilutions of each antibiotic are prepared in a 96-well microtiter plate. Kasugamycin dilutions are typically arranged along the y-axis, and the other antibiotic's dilutions along the x-axis.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plate is inoculated with the bacterial suspension and incubated at 37°C for 16-20 hours.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic, alone or in combination, that completely inhibits visible bacterial growth.
-
Calculation of FICI: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Assay
The time-kill curve assay provides a dynamic assessment of the bactericidal activity of antibiotic combinations over time.
Methodology:
-
Preparation of Cultures: Bacterial cultures are grown to the logarithmic phase and then diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh broth.
-
Addition of Antibiotics: The cultures are exposed to the antibiotics alone and in combination at specific concentrations (e.g., at their MICs or sub-MICs). A growth control without any antibiotic is also included.
-
Sampling and Plating: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, and 24 hours), serially diluted, and plated on agar plates.
-
Incubation and Counting: The plates are incubated, and the number of viable colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 but > 1-log10 decrease in CFU/mL.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL.
-
Conclusion and Future Directions
The available evidence strongly suggests that kasugamycin holds significant promise as a synergistic agent in combination therapies, particularly in combating drug-resistant pathogens like Mycobacterium tuberculosis. Its unique mechanism of reducing mistranslation offers a novel strategy to enhance the efficacy of other antibiotics and mitigate the development of resistance.
Further research is warranted to explore the full spectrum of kasugamycin's synergistic potential. This includes:
-
Broad-spectrum synergy screening: Conducting comprehensive checkerboard and time-kill assays to evaluate the synergistic effects of kasugamycin with a wider range of antibiotic classes (e.g., beta-lactams, fluoroquinolones) against a diverse panel of clinically relevant bacteria.
-
Mechanistic studies: Elucidating the precise molecular mechanisms underlying the observed synergies with different antibiotic partners.
-
In vivo studies: Validating the in vitro synergistic findings in relevant animal models of infection to assess the therapeutic potential of these combinations.
The continued exploration of kasugamycin's synergistic properties could pave the way for the development of novel and effective combination therapies to address the growing challenge of antimicrobial resistance.
References
- 1. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elifesciences.org [elifesciences.org]
- 3. Kasugamycin potentiates rifampicin and limits emergence of resistance in Mycobacterium tuberculosis by specifically decreasing mycobacterial mistranslation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antibacterial activity of kasugamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Kasugamycin Sulfate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Kasugamycin sulfate, a potent aminoglycoside antibiotic. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Quantitative Data Summary
The following table summarizes the key quantitative data for Kasugamycin, primarily based on its hydrochloride hydrate form, which is closely related to the sulfate salt and for which more data is available. These properties are crucial for understanding its behavior and potential hazards.
| Property | Value | Source(s) |
| Physical Properties | ||
| Melting Point | 202-230 °C (decomposes) | [1] |
| pH | 4.35 (1% wt/vol solution at 24.5 °C) | [1] |
| Density | 0.43 g/mL (at 24.5 °C) | [1] |
| Water Solubility | pH 5: 20.7 g/100 mLpH 7: 22.8 g/100 mLpH 9: 43.8 g/100 mL | [1] |
| Vapor Pressure | ≤ 1.3 x 10⁻² mPa (at 25 °C) | [1] |
| Chemical Properties | ||
| pKa | pKa1 = 3.23pKa2 = 7.73pKa3 = 11.0 | [1] |
| log Kow (Octanol/Water Partition Coefficient) | ≤ 1.96 (at 23 °C and pH 5) | [1] |
| Toxicity Data (Kasugamycin Hydrochloride) | ||
| Oral LD50 (Rat) | > 5,000 mg/kg | [2] |
| Oral LD50 (Mouse) | > 5,000 mg/kg | [2] |
| Dermal LD50 (Rat) | > 2,000 mg/kg | [2] |
| Bobwhite Quail Oral LD50 | > 4000 mg/kg | [2] |
| Rainbow Trout 96-hr LC50 | > 1,000 ppm | [2] |
| Bluegill 96-hr LC50 | > 1,000 ppm | [2] |
| Daphnia magna 3-hr LC50 | > 40 ppm | [2] |
Experimental Protocol for Disposal
The preferred method for the disposal of this compound is through incineration by a licensed chemical waste disposal facility. The following protocol outlines the general steps for preparing and disposing of this material.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and clearly labeled chemical waste container.
-
Ensure the container is suitable for solid chemical waste and is kept closed when not in use.
3. Spill Management:
-
In case of a spill, avoid dust formation.
-
For small spills, carefully sweep up the solid material and place it in the designated waste container.
-
For larger spills, consult your institution's safety officer.
4. Storage Pending Disposal:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
6. Disposal of Empty Containers:
-
Empty containers should be triple-rinsed with an appropriate solvent (e.g., water).
-
The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling or reconditioning, in accordance with local regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Kasugamycin Sulfate
Essential protocols for the safe handling, storage, and disposal of Kasugamycin sulfate are critical for ensuring laboratory safety and maintaining experimental integrity. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize exposure risks and ensure compliant disposal of this aminoglycoside antibiotic.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a multi-layered approach to personal protection is essential. The following table summarizes the required PPE and engineering controls to mitigate exposure.
| Control Type | Requirement | Standard/Specification |
| Engineering Controls | Ensure adequate ventilation. | Handle in a well-ventilated place. |
| Set up emergency exits and a risk-elimination area. | ||
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Chemical-impermeable gloves. | Inspected prior to use; satisfying EU Directive 89/686/EEC and EN 374.[1][2] |
| Fire/flame resistant and impervious clothing. | Wear appropriate protective clothing to prevent skin exposure.[1][3] | |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or irritation is experienced. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1] |
Note: Always inspect PPE before use and wash hands thoroughly after handling the chemical.[1]
Operational Plan: From Handling to Storage
Adherence to a strict operational workflow is paramount when working with this compound. This includes everything from initial handling to secure storage.
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is correctly donned and that you are working in a well-ventilated area.[2]
-
Avoid Dust and Aerosols : Take precautions to avoid the formation of dust and aerosols.[2]
-
Contact Avoidance : Avoid contact with skin and eyes.[2]
-
Tool Usage : Use non-sparking tools to prevent ignition.[2]
-
Electrostatic Discharge : Implement measures to prevent fire caused by electrostatic discharge.[2]
Storage Protocols
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from foodstuff containers and incompatible materials, such as oxidizing agents.[1][3]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is crucial.
Spill and Leak Cleanup
-
Evacuate : Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1][2]
-
Ventilate : Ensure adequate ventilation.[1]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][2]
-
Cleanup : Collect the spilled material using spark-proof tools and explosion-proof equipment. Place it in a suitable, closed container for disposal.[1][2]
First Aid
-
Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][2]
-
Eye Contact : Rinse with pure water for at least 15 minutes and consult a doctor.[1][2]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1][2]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound is critical to prevent environmental contamination and the spread of antibiotic resistance. Standard autoclaving is not sufficient to inactivate this compound. Therefore, all this compound waste must be treated as chemical waste.
Liquid Waste (e.g., used culture media)
-
Decontamination : Treat the liquid waste with a 10-fold dilution of household bleach (one part bleach to nine parts liquid waste).
-
Contact Time : Allow a minimum contact time of 15 minutes for decontamination.
-
Disposal : After decontamination, the treated liquid can be poured down a sanitary sewer, followed by copious amounts of water.
Solid Waste (e.g., contaminated labware, gloves)
-
Collection : Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealed container for chemical waste.
-
Storage : Store the waste container in a secure area designated for chemical waste.
-
Disposal : Arrange for disposal through a licensed chemical waste disposal facility in accordance with local, state, and federal regulations.
Stock Solutions
-
Concentrated stock solutions of this compound are considered hazardous chemical waste.
-
They must be collected in an approved container for chemical waste and disposed of through a licensed disposal service.
Quantitative Data
Occupational exposure limits for this compound have not been established.
| Parameter | Value |
| Occupational Exposure Limit Values | No data available[1][2] |
| Biological Limit Values | No data available[1][2] |
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
